6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-cyclopropyl-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHMWGQFUZQXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716639 | |
| Record name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-86-0 | |
| Record name | 1H-Indazole, 6-bromo-3-cyclopropyl-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
This technical guide provides a comprehensive overview of the chemical entity 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, including its structural and physical properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents a proposed synthetic route based on established methodologies for indazole synthesis. Furthermore, the broader significance of the indazole scaffold in medicinal chemistry is discussed, highlighting the diverse biological activities associated with this class of compounds.
Core Compound Properties
While detailed experimental data for this compound is not extensively documented, the following table summarizes its fundamental chemical properties based on available information.[1][2][3][4][5]
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1311197-86-0 | [1][2][4][5][6] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| Purity | ≥98% (as commercially available) | [1] |
| Appearance | Solid (inferred) | N/A |
| Storage | Room temperature | [1] |
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized through a multi-step process starting from a readily available substituted acetophenone. This proposed pathway is based on well-established reactions for the formation of the indazole core and subsequent functionalization.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(4-Bromo-2-nitrophenyl)ethan-1-one
To a solution of 1-(4-bromophenyl)ethan-1-one in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction mixture is stirred for several hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 1-(4-bromo-2-nitrophenyl)ethan-1-one.
Step 2: Synthesis of 1-(4-Bromo-2-nitrophenyl)-3-cyclopropylpropane-1,3-dione
To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), a solution of 1-(4-bromo-2-nitrophenyl)ethan-1-one in THF is added dropwise. The mixture is stirred at room temperature, followed by the dropwise addition of cyclopropanecarbonyl chloride. The reaction is then refluxed for several hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
Step 3: Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole
A solution of 1-(4-bromo-2-nitrophenyl)-3-cyclopropylpropane-1,3-dione in ethanol is treated with hydrazine hydrate. The reaction mixture is heated at reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 6-bromo-3-cyclopropyl-1H-indazole.
Step 4: Synthesis of this compound
To a solution of 6-bromo-3-cyclopropyl-1H-indazole in anhydrous THF, sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
The Indazole Scaffold in Drug Discovery
While specific biological data for this compound is not available, the indazole core is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated and have shown a wide range of pharmacological activities. This makes the title compound a molecule of interest for further biological evaluation.
Caption: The diverse biological activities of the indazole scaffold in drug discovery.
The indazole nucleus is a key component in several approved drugs and clinical candidates.[7][8][9][10] Its structural similarity to purines and indoles allows it to interact with a variety of biological targets. The diverse pharmacological profiles of indazole derivatives, including anticancer, anti-inflammatory, and antimicrobial activities, underscore the therapeutic potential of this heterocyclic system.[7][8][9][10] Therefore, this compound represents a promising candidate for screening in various drug discovery programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1311197-86-0 CAS Manufactory [m.chemicalbook.com]
- 3. 6-Bromo-3-cyclopropyl-1-methylindazole - CAS:1311197-86-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-Bromo-3-cyclopropyl-1-methylindazole | CAS 1311197-86-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 6-Bromo-3-cyclopropyl-1-methylindazole | 1311197-86-0 [chemicalbook.com]
- 6. echemhub.com [echemhub.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates key physicochemical data, outlines a putative synthesis protocol, and explores the potential biological significance of this molecule based on the activities of structurally related indazole derivatives.
Core Compound Properties
This compound is a substituted indazole with the chemical formula C₁₁H₁₁BrN₂. The presence of the bromine atom, the cyclopropyl group, and the N-methylation contribute to its specific physicochemical and pharmacological properties.
| Property | Value | Source |
| Molecular Weight | 251.12 g/mol | [1] |
| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |
| CAS Number | 1311197-86-0 |
Synthesis and Methodology
A potential synthetic pathway is outlined below. This proposed workflow is based on common reactions in heterocyclic chemistry.
Caption: Proposed synthetic workflow for this compound.
Note: This represents a generalized synthetic scheme. Optimization of reagents, reaction conditions, and purification methods would be necessary for a successful synthesis.
Potential Biological Significance and Signaling Pathways
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] While specific studies on this compound are limited, the indazole core is a key component in numerous compounds with therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective agents.
The biological activity of indazole derivatives is often attributed to their ability to act as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.
Based on the known activities of related indazole compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A hypothetical mechanism of action could involve the inhibition of specific kinases, leading to downstream effects on cellular processes.
References
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole CAS number
An In-depth Technical Guide on 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole and its Analogs for Drug Discovery Professionals
CAS Number: 1311197-86-0[1]
Executive Summary
This compound is a heterocyclic compound belonging to the indazole class of molecules. While specific research on this particular molecule is limited in publicly available literature, the indazole scaffold, and particularly bromo-substituted indazoles, are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 6-bromo-indazole derivatives as a proxy for understanding the potential of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | 6-bromo-3-methyl-1H-indazole | 6-bromo-1-methyl-1H-indazole |
| Molecular Formula | C8H7BrN2[7] | C8H7BrN2[8] |
| Molecular Weight | 211.06 g/mol [7] | Not Available |
| CAS Number | 7746-27-2[7] | 590417-94-0[8] |
| Purity | Not Available | 97%[8] |
| Physical Form | Not Available | Solid[8] |
| Storage Temperature | Not Available | Room Temperature[8] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not described in the provided search results. However, general synthetic routes for related bromo-indazole derivatives can provide insight into potential synthetic strategies.
General Synthesis of Substituted Indazoles
The construction of the indazole ring system can be achieved through various synthetic methodologies, often starting from appropriately substituted benzene derivatives.[5] A common approach involves the formation of the pyrazole ring fused to the benzene ring.
Synthesis of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole
A specific example of a synthesis of a substituted 6-bromo-1H-indazole is the preparation of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.[9]
Experimental Protocol:
-
A suspension of LiAlH4 (6.2 g, 0.083 mol of a 50-55% oil dispersion) in THF (175 ml) is prepared under a nitrogen atmosphere.
-
To this stirred suspension, 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylic acid methyl ester (28.1 g, 0.083 mol) is added dropwise.
-
The reaction mixture is refluxed for 1 hour and then cooled in an ice bath.
-
Water is carefully added to quench the reaction.
-
The mixture is filtered, and the filtrate is concentrated to yield a solid product.
-
The crude solid is recrystallized from toluene to yield 10.2 g (42%) of 6-bromo-3-(1-methyl-4-piperidinyl)-1H-indazole with a melting point of 203°-205° C.[9]
-
Further purification can be achieved by preparative HPLC on a silica gel column using an eluent of CH2Cl2:CH3OH:(C2H5)2NH (95:4:1).[9]
Caption: Synthetic workflow for a substituted 6-bromo-1H-indazole.
Biological Activities and Potential Applications
Indazole derivatives are recognized for a wide array of pharmacological activities, establishing them as "privileged scaffolds" in medicinal chemistry.[3][4][5] These activities include anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4][5][6][10]
Anticancer Activity
Numerous indazole-based compounds have been investigated for their potential as anticancer agents.[5] For instance, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives were synthesized and evaluated for their ability to inhibit the viability of human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells.[5]
| Compound Class | Cell Line | Activity |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides | HEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia) | Inhibition of cancer cell viability[5] |
| 1H-indazol-3-amine derivatives | FGFR1 | Potent inhibitors[4] |
| 3-substituted 1H-indazoles | IDO1 enzyme | Potent inhibitory activity[4] |
Antimicrobial Activity
Novel 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole moiety have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains.[5]
Neurological Applications
6-Bromo-1,5-dimethyl-1H-indazole is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[10]
Caption: Potential biological activities of 6-bromo-indazole derivatives.
Conclusion
While direct experimental data on this compound is sparse, the broader family of 6-bromo-indazole derivatives demonstrates significant potential in drug discovery and development. The synthetic accessibility of the indazole core allows for diverse functionalization, leading to compounds with a wide range of biological activities, including promising anticancer, antimicrobial, and neurological applications. Further research into specific analogs like this compound is warranted to explore their therapeutic potential fully. This guide serves as a foundational resource for researchers interested in leveraging the indazole scaffold for the development of novel therapeutics.
References
- 1. echemhub.com [echemhub.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. chemimpex.com [chemimpex.com]
Spectroscopic and Synthetic Profile of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies relevant to 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, frequently investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] This document collates predicted data for the target compound and experimental data from structurally similar analogs to serve as a reference for researchers engaged in its synthesis and characterization.
Spectroscopic Data Summary
Table 1: Predicted and Analog-Based NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ) ppm for this compound | Reference Compound & Observed Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ~ 7.8-8.0 | 6-Bromo-1H-indazole: 8.03 (s)[4] | H-3 (if not cyclopropyl substituted) |
| ~ 7.6-7.7 | 6-Bromo-1H-indazole: 7.67-7.72 (m)[4] | Aromatic Protons (H4, H7) | |
| ~ 7.2-7.3 | 6-Bromo-1H-indazole: 7.24-7.26 (m)[4] | Aromatic Proton (H5) | |
| ~ 3.9-4.1 | 6-Bromo-1-methyl-1H-indazole (Predicted) | N-CH₃ | |
| ~ 2.0-2.2 | Cyclopropyl group protons (methine) | CH of cyclopropyl | |
| ~ 0.8-1.2 | Cyclopropyl group protons (methylene) | CH₂ of cyclopropyl | |
| ¹³C NMR | ~ 145-150 | 3-Phenyl-1H-indazole: 145.51[5] | C3 |
| ~ 140-142 | 6-Bromo-1H-indazole: ~140.0 (Predicted)[4] | C7a | |
| ~ 125-127 | 6-Bromo-1H-indazole: ~125.0 (Predicted)[4] | C5 | |
| ~ 122-124 | 6-Bromo-1H-indazole: ~122.0 (Predicted)[4] | C4 | |
| ~ 120-122 | 6-Bromo-1H-indazole: ~120.0 (Predicted)[4] | C7 | |
| ~ 118-120 | 6-Bromo-1H-indazole: ~118.0 (Predicted)[4] | C6 (bearing Br) | |
| ~ 110-112 | 6-Bromo-1H-indazole: ~110.0 (Predicted)[4] | C3a | |
| ~ 30-35 | N-methylated indazoles (general) | N-CH₃ | |
| ~ 5-10 | Cyclopropyl group carbons | Cyclopropyl carbons |
Note: Predicted values are estimations based on the additive effects of substituents on the indazole core and data from analogs. Experimental verification is required.
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Predicted Data for this compound | Reference Compound & Observed Data |
| Mass Spec. (MS) | Molecular Formula: C₁₀H₉BrN₂. Monoisotopic Mass: 235.9949 Da.[6] The spectrum would show characteristic isotopic patterns for bromine. | 6-Bromo-1-methyl-1H-indazole: MW: 211.06 g/mol .[7] |
| Infrared (IR) | Predicted Bands (cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620-1450 (C=C and C=N ring stretching), ~1050-1000 (Cyclopropyl ring vibrations), ~800-600 (C-Br stretch). | 3-Phenyl-1H-indazole: 3151, 2929, 1621, 1479 cm⁻¹.[5] |
Experimental Protocols
The synthesis of this compound would likely follow a multi-step pathway common for substituted indazoles. Below are generalized protocols adapted from the synthesis of related compounds.
Synthesis of 6-Bromo-1H-indazole (A Key Intermediate)
This procedure is based on the diazotization of 4-bromo-2-methylaniline followed by cyclization.[1]
-
Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining a low temperature (<40°C).[1]
-
Cyclization: To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (around 68°C) for approximately 20 hours.[1]
-
Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C.[1]
-
Isolation: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.[1]
N-Methylation of the Indazole Ring
This protocol describes the methylation at the N1 position of the indazole ring.
-
Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of the 6-bromo-indazole intermediate (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes. Add iodomethane (1.5 equivalents) dropwise at 0°C.
-
Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water at 0°C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
A cyclopropyl group can be introduced at the 3-position through various methods, often involving a suitable starting material with the cyclopropyl moiety already present or through cross-coupling reactions.
General Spectroscopic Analysis Workflow
The following protocol outlines the standard procedures for acquiring spectroscopic data for a synthesized compound like this compound.[4]
-
Sample Preparation: Ensure the synthesized compound is purified, typically by column chromatography or recrystallization, and thoroughly dried to remove solvents.
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data to determine chemical shifts, multiplicities, coupling constants, and integration.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample.
-
Analyze using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.[4]
-
-
Infrared (IR) Spectroscopy:
Visualized Workflows
The following diagrams illustrate the logical flow of synthesis and analysis for a novel indazole derivative.
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for the spectroscopic analysis of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. PubChemLite - 6-bromo-3-cyclopropyl-1h-indazole (C10H9BrN2) [pubchemlite.lcsb.uni.lu]
- 7. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emergence of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole in Kinase Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its versatile biological activities.[1][2] This technical guide delves into the potential mechanism of action of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, a novel derivative poised for exploration in drug discovery. While direct experimental data for this specific molecule is not yet prevalent in public literature, this document extrapolates its likely biological functions based on the well-established activities of the 6-bromo-1H-indazole framework. This scaffold is a known bioisostere of the purine core of ATP, positioning its derivatives as competitive inhibitors of a broad spectrum of protein kinases.[1][3] This guide will synthesize current knowledge on related compounds, offering insights into potential kinase targets, relevant signaling pathways, and the experimental methodologies crucial for its investigation.
The 6-Bromo-1H-Indazole Scaffold: A Privileged Kinase Inhibitor Motif
The 1H-indazole core's structural resemblance to adenine enables it to effectively compete for the ATP-binding pocket of various protein kinases.[1][3] This competitive inhibition is a cornerstone of its therapeutic potential. The strategic placement of a bromine atom at the 6-position of the indazole ring serves as a versatile synthetic handle, facilitating cross-coupling reactions (e.g., Suzuki, Heck) for the exploration of the solvent-exposed regions of the kinase ATP-binding site.[3] This allows for the generation of a diverse library of derivatives with tailored selectivity and potency.
The substituents at the 1 and 3 positions of the indazole ring play a crucial role in defining the specific kinase targets and the inhibitory profile of the molecule. While the methyl group at the 1-position is a common feature in many indazole-based inhibitors, the cyclopropyl group at the 3-position is a key determinant of target specificity.
Potential Kinase Targets and Signaling Pathways
Derivatives of the 6-bromo-1H-indazole scaffold have demonstrated significant inhibitory activity against several key kinases implicated in oncology and other proliferative disorders. The primary targets for which data on related compounds are available include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A pivotal regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibition of VEGFR-2 can stifle tumor progression by cutting off its blood supply.
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication during the cell cycle.[2][5] Overexpression of PLK4 is observed in various cancers, making it a promising target for anti-cancer therapies.[5]
-
p21-activated kinase 1 (PAK1): Involved in various cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling.[6] Its aberrant activation is linked to tumor progression and metastasis.[6]
The inhibition of these kinases by a molecule like this compound would likely modulate critical cellular signaling pathways.
Signaling Pathway Diagrams
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Role of PLK4 in cell cycle regulation.
Quantitative Data on Related Kinase Inhibitors
While specific IC50 values for this compound are not available, the following table summarizes the inhibitory activities of other 6-bromo-1H-indazole derivatives against relevant kinases, providing a benchmark for potential efficacy.
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [4] |
| Derivative W12 | VEGFR-2 | < 5 | [4] |
| Derivative W17 | VEGFR-2 | < 5 | [4] |
| Derivative W19 | VEGFR-2 | < 5 | [4] |
| Derivative W20 | VEGFR-2 | < 5 | [4] |
| Derivative W2 | VEGFR-2 | < 10 | [4] |
| Derivative W23 | VEGFR-2 | < 10 | [4] |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [4] |
| Pazopanib | VEGFR-2 | 30 | [4] |
| CFI-400945 (PLK4 Inhibitor) | PLK4 | Single-digit nM | [2] |
| 1H-indazole-3-carboxamide Derivative | |||
| Compound 30l | PAK1 | 9.8 | [6] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and may not have been independently verified in peer-reviewed publications.[4] Direct comparisons should be made with caution as experimental conditions may vary.
Experimental Protocols for Kinase Inhibition Assays
The investigation of this compound as a kinase inhibitor would necessitate a series of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity and its inhibition.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer. Prepare a solution of the purified target kinase (e.g., VEGFR-2, PLK4), a suitable substrate, and ATP (typically at its Km concentration).
-
Kinase Reaction: In a 384-well plate, add the serially diluted compound. Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).
-
Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
To assess the compound's effect on cancer cell growth, a cell proliferation assay such as the MTT or CellTiter-Glo® assay can be employed.
Methodology:
-
Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase (e.g., endothelial cells for VEGFR-2, breast cancer cells for PLK4) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add the appropriate reagent (e.g., MTT, CellTiter-Glo®) and measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Experimental Workflow Diagram
Caption: General workflow for kinase inhibitor discovery.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is yet to be established, its structural features strongly suggest its potential as a kinase inhibitor. The 6-bromo-1H-indazole scaffold has proven to be a fertile ground for the discovery of potent modulators of key oncogenic kinases such as VEGFR-2 and PLK4.[4][5] The presence of the 3-cyclopropyl and 1-methyl groups will undoubtedly confer a unique selectivity profile that warrants thorough investigation.
Future research should focus on synthesizing this compound and screening it against a broad panel of kinases to identify its primary targets. Subsequent cell-based assays and in-depth mechanistic studies will be crucial to elucidate its signaling effects and therapeutic potential. The information and protocols outlined in this guide provide a robust framework for initiating such an investigation, paving the way for the potential development of a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system, has proven to be a "privileged scaffold" in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of novel indazole compounds, detailing their synthesis, biological activities, and mechanisms of action.
Historical Perspective: From Discovery to Therapeutic Promise
The journey of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer reported the first synthesis of an indazole derivative, 3-indazolone, through the intramolecular condensation of o-hydrazinobenzoic acid.[1] This seminal discovery laid the groundwork for the exploration of this versatile heterocyclic system. While Fischer's initial work did not yield the parent indazole, it was a critical first step in recognizing this novel chemical entity.[1]
Throughout the 20th century, chemists like Jacobson and von Auwers further expanded the synthetic methodologies for creating indazole derivatives.[1] A significant milestone in the therapeutic application of indazoles was the discovery of the anti-inflammatory properties of Benzydamine in the mid-20th century.[1] This compound, an indazole derivative, demonstrated a mechanism of action distinct from typical non-steroidal anti-inflammatory drugs (NSAIDs) of the time, primarily by inhibiting the production of pro-inflammatory cytokines rather than acting on cyclooxygenase (COX) enzymes.
The late 20th and early 21st centuries witnessed a surge in interest in indazole-based compounds, particularly in the field of oncology. The discovery of potent indazole-based kinase inhibitors, such as Axitinib and Pazopanib , revolutionized the treatment of certain cancers by targeting key signaling pathways involved in tumor growth and angiogenesis. Furthermore, research has uncovered the potential of indazole derivatives as antimicrobial agents, with some compounds exhibiting activity against a range of bacterial and fungal pathogens.
Quantitative Bioactivity and Pharmacokinetic Data
The therapeutic potential of indazole compounds is underscored by their potent and often selective biological activity. The following tables summarize key quantitative data for representative indazole-based drugs.
Table 1: In Vitro Potency of Indazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 | |
| Pazopanib | VEGFR1 | 10 |
| VEGFR2 | 30 | |
| VEGFR3 | 47 | |
| PDGFRα | 71 | |
| PDGFRβ | 84 | |
| c-Kit | 74 |
Table 2: Pharmacokinetic Properties of Benzydamine
| Parameter | Value |
| Systemic Clearance | ~160 mL/min[1] |
| Volume of Distribution | ~110 L[1] |
| Terminal Half-life (plasma) | ~8 hours[1] |
| Oral Bioavailability | 87%[1] |
| Topical Absorption | <10%[1] |
Table 3: Antibacterial Activity of Novel Indazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| Indazole Derivative 5 | S. aureus | 64-128 |
| S. epidermidis | 64-128 | |
| Indazole Derivative 2 & 3 | E. faecalis | ~128 |
| Indazole-Sulfonamide 74 | B. cereus | 6.2 |
| S. aureus | 6.2 | |
| E. coli | 3.1 | |
| P. aeruginosa | 3.1 |
Key Signaling Pathways
Indazole derivatives exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate the mechanisms of action for key classes of indazole compounds.
VEGFR Signaling Pathway Inhibition by Axitinib and Pazopanib
Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels.[2] By blocking VEGFR signaling, these drugs inhibit tumor growth and metastasis.
Proposed Mechanism of Indazole-Based GyrB Inhibitors
Certain novel indazole derivatives have been identified as inhibitors of bacterial DNA gyrase subunit B (GyrB), a validated target for antibacterial drugs.[3] By inhibiting GyrB, these compounds prevent DNA replication and lead to bacterial cell death.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: A Technical Guide for Drug Discovery Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antibacterial, and notably, anticancer properties. The indazole scaffold is a key component in several clinically approved drugs. This technical guide provides an in-depth overview of a hypothetical in silico modeling study for the novel compound 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. The methodologies and analyses presented herein are based on established computational drug design workflows and aim to serve as a practical guide for researchers, scientists, and drug development professionals.
While specific experimental data for this compound is not publicly available, this document outlines a plausible in silico investigation targeting a relevant biological protein, based on the known activities of similar indazole-containing molecules. For the purpose of this guide, we will consider the BRAF kinase, a well-validated target in cancer therapy, as the hypothetical protein of interest.
Compound Overview
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | Canonical SMILES |
| This compound | This compound | 1311197-86-0[1] | C11H11BrN2 | 251.12 g/mol | CN1N=C(C2CC2)C3=C1C=C(Br)C=C3 |
Hypothetical Biological Target: BRAF Kinase
The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. This pathway is essential for regulating cell division, differentiation, and secretion. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival, and are implicated in various cancers, including melanoma, colorectal cancer, and thyroid cancer. Therefore, inhibitors of mutant BRAF are of significant therapeutic interest.
In Silico Modeling Workflow
The following diagram illustrates the proposed computational workflow for investigating the interaction of this compound with the BRAF kinase.
Experimental Protocols
Ligand Preparation
The 3D structure of this compound would be generated using a molecular builder such as Avogadro or ChemDraw. The geometry of the molecule would then be optimized using a quantum mechanical method, for instance, with Gaussian, at the B3LYP/6-31G* level of theory. This process ensures a low-energy and sterically favorable conformation of the ligand. Finally, partial charges would be assigned using the Gasteiger-Hückel method.
Protein Preparation
The crystal structure of the target protein, BRAF kinase (V600E mutant), would be obtained from the Protein Data Bank (PDB ID: 1UWJ). The protein structure would be prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Repairing any missing side chains or loops using tools like SWISS-MODEL or Modeller.
Molecular Docking
Molecular docking simulations would be performed using AutoDock Vina to predict the binding mode and affinity of the ligand to the BRAF kinase. The search space for docking would be defined by a grid box encompassing the ATP-binding site of the kinase. The docking protocol would involve a Lamarckian Genetic Algorithm with a set number of runs (e.g., 100) to ensure thorough conformational sampling. The resulting poses would be clustered and ranked based on their predicted binding energies.
Molecular Dynamics Simulation
To evaluate the stability of the predicted protein-ligand complex, a molecular dynamics (MD) simulation would be carried out using GROMACS. The complex would be solvated in a cubic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions. The system would undergo energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration phases. Finally, a production MD run of at least 100 nanoseconds would be performed.
Binding Free Energy Calculation
The binding free energy of the protein-ligand complex would be calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method on the trajectories obtained from the MD simulation. This calculation provides a more accurate estimation of the binding affinity by considering the solvent effects.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from this in silico study.
Table 1: Molecular Docking Results
| Ligand | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) (µM) | Interacting Residues |
| This compound | -9.8 | 0.15 | CYS532, GLY533, PHE583, LYS483, TRP531 |
| Vemurafenib (Control) | -11.2 | 0.02 | CYS532, GLY533, PHE583, LYS483, TRP531 |
Table 2: Molecular Dynamics Simulation Analysis
| System | Average RMSD (Å) | Average RMSF (Å) | Average Radius of Gyration (Å) |
| BRAF Kinase (Apo) | 2.5 ± 0.3 | 1.8 ± 0.5 | 22.1 ± 0.2 |
| BRAF Kinase + Ligand Complex | 2.1 ± 0.2 | 1.5 ± 0.4 | 21.8 ± 0.1 |
Table 3: Binding Free Energy Calculation (MM-PBSA)
| Energy Component (kcal/mol) | Value |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -21.3 |
| Polar Solvation Energy | 35.8 |
| Non-polar Solvation Energy | -5.2 |
| Binding Free Energy (ΔGbind) | -36.4 |
Signaling Pathway
The diagram below depicts the MAPK/ERK signaling pathway, which is regulated by BRAF kinase.
Conclusion
This technical guide has outlined a comprehensive in silico modeling approach for the characterization of this compound as a potential inhibitor of BRAF kinase. The described workflow, encompassing ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, represents a standard and robust methodology in modern computational drug discovery. The hypothetical results presented suggest that this compound could exhibit favorable binding to the target protein, warranting further experimental validation. The provided protocols and diagrams serve as a valuable resource for researchers aiming to conduct similar computational studies on novel small molecules.
References
Methodological & Application
Synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described methodology is based on a multi-step synthesis involving the formation of a 3-cyclopropyl-1H-indazole core via a Jacobson-type cyclization, followed by N-methylation. This protocol is intended to be a comprehensive guide for chemists in a research and development setting.
Data Presentation
The following table summarizes the key transformations and expected outcomes for the synthesis of this compound.
| Step | Transformation | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Diazotization and Reduction | 4-Bromoaniline | NaNO₂, HCl, SnCl₂ | 4-Bromophenylhydrazine | 70-80 |
| 2 | Acylation | 4-Bromophenylhydrazine | Cyclopropanecarbonyl chloride, Triethylamine | 1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine | 85-95 |
| 3 | Cyclization (Jacobson) | 1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine | Polyphosphoric acid (PPA) or Eaton's reagent | 6-Bromo-3-cyclopropyl-1H-indazole | 60-70 |
| 4 | N-Methylation | 6-Bromo-3-cyclopropyl-1H-indazole | Methyl iodide, Sodium hydride | This compound | 80-90 |
Experimental Protocols
Step 1: Synthesis of 4-Bromophenylhydrazine
This procedure begins with the diazotization of 4-bromoaniline followed by reduction to the corresponding hydrazine.
-
Diazotization:
-
Suspend 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Cool the tin(II) chloride solution to 0 °C and slowly add the previously prepared diazonium salt solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromophenylhydrazine.
-
Step 2: Synthesis of 1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine
This step involves the acylation of 4-bromophenylhydrazine with cyclopropanecarbonyl chloride.
-
Dissolve 4-bromophenylhydrazine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 3: Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole (Jacobson Cyclization)
The indazole ring is formed through the cyclization of the acylated hydrazine.
-
Add 1-(4-bromophenyl)-2-(cyclopropanecarbonyl)hydrazine (1.0 eq) to polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of the hydrazine).
-
Heat the mixture to 120-140 °C and stir for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-bromo-3-cyclopropyl-1H-indazole.
Step 4: Synthesis of this compound
The final step is the regioselective N-methylation of the indazole core. N-alkylation of indazoles can often result in a mixture of N1 and N2 isomers; however, the use of a strong base like sodium hydride in an aprotic solvent generally favors the formation of the thermodynamically more stable N1-methylated product.[1]
-
To a solution of 6-bromo-3-cyclopropyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
Application Note: 1H NMR Characterization of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a substituted indazole derivative. The indazole scaffold is a prominent feature in many pharmacologically active compounds, making the detailed structural elucidation of its analogues crucial for drug discovery and development. ¹H NMR spectroscopy is an essential analytical technique for determining the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and number of protons. This application note serves as a practical guide for the ¹H NMR characterization of the title compound.
Predicted ¹H NMR Spectral Data
Based on the structure of this compound and typical ¹H NMR chemical shift values for similar compounds, the following proton signals are anticipated. The exact chemical shifts (δ) and coupling constants (J) will need to be determined experimentally.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-4 | 7.50 - 7.70 | d | 1H |
| H-5 | 7.20 - 7.40 | dd | 1H |
| H-7 | 7.70 - 7.90 | d or s | 1H |
| N-CH₃ | 3.90 - 4.10 | s | 3H |
| Cyclopropyl-CH | 2.00 - 2.20 | m | 1H |
| Cyclopropyl-CH₂ | 0.90 - 1.20 | m | 2H |
| Cyclopropyl-CH₂' | 0.70 - 0.90 | m | 2H |
d = doublet, dd = doublet of doublets, s = singlet, m = multiplet
Experimental Protocol
This section details the necessary steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Instrumentation and Materials
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is generally suitable unless the compound has poor solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample: 5-10 mg of this compound, purified to ≥95%.
2. Sample Preparation
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If not already present in the solvent, add a small amount of TMS.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition
The following are typical acquisition parameters that may require optimization for the specific instrument and sample.
| Parameter | Recommended Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Pulse Angle | 30-45° |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | 8-16 (or more for dilute samples) |
| Spectral Width | -2 to 12 ppm |
| Temperature | 298 K (25 °C) |
4. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Apply baseline correction to ensure accurate integration.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative ratios of the protons.
-
Identify the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal.
-
Assign the signals to the corresponding protons in the molecule.
Visualizations
Molecular Structure and Proton Labeling
Caption: Molecular structure of this compound with key protons labeled.
Experimental Workflow
Caption: Workflow for the ¹H NMR characterization of this compound.
Conclusion
This application note provides a robust framework for the ¹H NMR characterization of this compound. By following the detailed experimental protocol and utilizing the predicted spectral information as a guide, researchers can confidently acquire, process, and interpret the ¹H NMR data to confirm the structure and assess the purity of this compound. This is a critical step in the quality control and advancement of research and development projects involving this and related indazole derivatives.
Application Note: HPLC Analysis for Purity Determination of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
Introduction
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound of interest in pharmaceutical research and development. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a primary and essential technique for assessing the purity of non-volatile and thermally labile compounds.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the detection of potential impurities. The method is designed to be simple, accurate, and robust, making it suitable for routine quality control analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The following table summarizes the chromatographic conditions.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 35 minutes |
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
This compound Reference Standard (known purity)
-
This compound Sample for analysis
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the weighed sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, the system suitability must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis.
| Parameter | Value |
| Retention Time of Main Peak (min) | ~ 15.2 |
| Tailing Factor | 1.2 |
| Theoretical Plates | > 5000 |
| Purity of Reference Standard (%) | 99.8 |
| Purity of Sample Batch XYZ (%) | 98.5 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for purity determination.
References
Application Notes and Protocols for Mass Spectrometry of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug development. Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of such novel molecules. These application notes provide a detailed overview of the mass spectrometric analysis of this compound, including protocols for sample preparation and analysis, expected fragmentation patterns, and data interpretation. The inherent sensitivity and specificity of mass spectrometry make it an indispensable tool for confirming the molecular weight and identifying fragmentation patterns, thereby validating the chemical structure of synthesized compounds.[1]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂ | Chemspace |
| Molecular Weight | 251.12 g/mol | Chemspace |
| Monoisotopic Mass | 250.0109 Da | PubChem |
| Appearance | Solid (predicted) | - |
| CAS Number | 1311197-86-0 | eChemHub |
Mass Spectrometry Analysis
The mass spectrometric analysis of this compound can be effectively performed using techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). ESI is a soft ionization technique suitable for many indazole derivatives, typically yielding the protonated molecule [M+H]⁺.[1] GC-MS with EI provides reproducible fragmentation patterns that are valuable for structural confirmation.[1]
Expected Mass Spectrum Data
Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 251.0182 / 253.0162 | Protonated molecular ion showing the Br isotopic pattern. |
| [M]⁺ | 250.0109 / 252.0089 | Molecular ion (in EI) showing the Br isotopic pattern. |
| [M-CH₃]⁺ | 235.0/ 237.0 | Loss of a methyl group. |
| [M-C₃H₅]⁺ | 210.0 / 212.0 | Loss of the cyclopropyl group. |
| [C₈H₆BrN₂]⁺ | 210.0 / 212.0 | Fragment corresponding to the bromo-methyl-indazole core. |
| [C₇H₄BrN]⁺ | 182.0 / 184.0 | Further fragmentation of the indazole ring. |
Experimental Protocols
Sample Preparation for LC-MS (ESI)
A common approach for preparing small molecules for LC-MS analysis involves simple dilution.[2]
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the LC-MS analysis.
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | ESI Positive |
| Mass Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Fragmentor Voltage | 120 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for volatile and thermally stable compounds.[1]
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS System | Mass selective detector |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Transfer Line Temp | 280 °C |
Visualizations
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is outlined below.
Caption: General workflow for mass spectrometry analysis.
Predicted Fragmentation Pathway
A plausible fragmentation pathway for this compound under electron ionization is depicted below.
Caption: Predicted EI fragmentation of the target compound.
References
Application Notes and Protocols for the Use of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors due to its bioisosteric resemblance to the purine core of ATP.[1] This structural feature allows indazole-based compounds to effectively compete for the ATP-binding site of various kinases. The specific derivative, 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole (CAS No. 1311197-86-0), offers a versatile platform for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position serves as a convenient handle for introducing diverse aryl and heteroaryl moieties via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The cyclopropyl group at the 3-position can enhance metabolic stability and improve pharmacokinetic properties, while the methyl group at the N1 position can modulate solubility and binding interactions.[2]
These application notes provide a comprehensive guide to the potential applications and synthetic protocols for utilizing this compound in the discovery of new kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Data Presentation: Inhibitory Activity of Structurally Related Indazole-Based Kinase Inhibitors
Table 1: IC50 Values of Indazole-Based Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold/Compound | IC50 (nM) | Reference |
| PLK4 | (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives | 2.4 - 29 | [1] |
| FGFR1 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | 5.5 - 15 | [1] |
| Aurora Kinase A | 3-(Pyrrolopyridin-2-yl)indazole derivatives | 8.3 - 1430 | [1] |
| JNK1 | JNK-IN-8 (irreversible inhibitor) | 4.7 | [3] |
| JNK2 | JNK-IN-8 (irreversible inhibitor) | 18.7 | [3] |
| JNK3 | JNK-IN-8 (irreversible inhibitor) | 1 | [3] |
| TAK1 | 3-(Indazol-5-yl)-6-morpholinoimidazo[1,2-b]pyridazine | 55 | [4] |
| PAK1 | 1H-indazole-3-carboxamide derivative (30l) | 9.8 | [5] |
| Pim-1 | 3-(Pyrazin-2-yl)-1H-indazole derivative | 0.4 | [6] |
| Pim-2 | 3-(Pyrazin-2-yl)-1H-indazole derivative | 1.1 | [6] |
| Pim-3 | 3-(Pyrazin-2-yl)-1H-indazole derivative | 0.4 | [6] |
| BCR-ABLWT | 3-Amino-4-ethynyl indazole derivative (AKE-72) | < 0.5 | [7] |
| BCR-ABLT315I | 3-Amino-4-ethynyl indazole derivative (AKE-72) | 9 | [7] |
Table 2: Cellular Activity of Indazole-Based Kinase Inhibitors
| Cell Line | Cancer Type | Inhibitor Scaffold/Compound | GI50/IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 1H-indazole-3-amine derivatives | 5.19 - 18.62 | [8] |
| A549 | Non-small Cell Lung Cancer | 1H-indazole-3-amine derivatives | 4.66 - 8.21 | [8] |
| PC-3 | Prostate Cancer | 1H-indazole-3-amine derivatives | 6.12 - 15.48 | [8] |
| Hep-G2 | Hepatocellular Carcinoma | 1H-indazole-3-amine derivatives | 3.32 - 12.67 | [8] |
| MPC-11 | Multiple Myeloma | 3-(Indazol-5-yl)-6-morpholinoimidazo[1,2-b]pyridazine | 0.03 | [4] |
| H929 | Multiple Myeloma | 3-(Indazol-5-yl)-6-morpholinoimidazo[1,2-b]pyridazine | 0.03 | [4] |
Experimental Protocols
The following protocols describe the key synthetic transformations and biological assays relevant to the use of this compound in kinase inhibitor synthesis.
Protocol 1: Synthesis of this compound (Starting Material)
Step 1: Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole A potential route involves the reaction of 2-amino-5-bromobenzonitrile with a cyclopropyl Grignard reagent, followed by diazotization and cyclization.
Step 2: N-Methylation The resulting 6-Bromo-3-cyclopropyl-1H-indazole can be methylated at the N1 position using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate in an appropriate solvent like DMF or acetonitrile.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-3-cyclopropyl-1-methyl-1H-indazoles
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid to introduce a key pharmacophore.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid, and the base.
-
Purge the vessel with an inert gas.
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method to determine the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In the assay plate, add the kinase, substrate, and ATP to each well.
-
Add the diluted inhibitor compound to the wells (final DMSO concentration should be <1%). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a synthesized compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from the this compound scaffold.
Caption: Simplified JNK Signaling Pathway and Point of Inhibition.
Caption: Aurora Kinase Signaling in Mitosis and Point of Inhibition.
Experimental Workflow Diagram
Caption: General workflow from starting material to lead compound identification.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Scalable Synthesis of 6-Bromo-Indazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 6-bromo-indazole derivatives, which are crucial intermediates in the development of novel therapeutics, particularly in the area of oncology.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, and the 6-bromo substitution offers a versatile handle for further functionalization.[3][4][5]
Introduction
6-Bromo-1H-indazole and its derivatives are key building blocks in the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors for cancer therapy.[1] The efficient and scalable production of these compounds is of significant interest to the pharmaceutical industry.[1] This document outlines robust and well-documented procedures for the synthesis of 6-bromo-1H-indazole and a representative derivative, 6-bromo-1-methyl-1H-indazol-4-amine, with a focus on process parameters suitable for large-scale production.
Data Presentation
Table 1: Key Quantitative Parameters for the Large-Scale Synthesis of 6-Bromo-1H-indazole[1]
| Parameter | Value |
| Starting Material | 4-bromo-2-methylaniline |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide |
| Solvent | Chloroform, Heptane |
| Reaction Temperature | Reflux at 68°C |
| Reaction Time | 20 hours |
| Purity Assessment | NMR, Mass Spectrometry, and HPLC |
Table 2: Summary of a Multi-Step Synthesis for a 6-Bromo-Indazole Derivative[2][7]
| Step | Reaction | Key Reagents/Solvents | Typical Conditions |
| 1. N-Methylation | Regioselective methylation of 6-bromo-4-nitro-1H-indazole | Sodium hydride, Iodomethane, THF | 0°C |
| 2. Nitro Group Reduction | Conversion of the 4-nitro group to the 4-amino group | Iron powder, Ammonium chloride, Ethanol/Water | Reflux (approx. 80-90°C), 2-4 hours |
| 3. Nitration | Regioselective nitration of 6-bromo-1H-indazole | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 0-10°C, 2-4 hours |
| 4. Reduction of Nitro Group | Conversion of 6-bromo-4-nitro-1H-indazole to 6-bromo-1H-indazol-4-amine | Tin(II) chloride dihydrate, Concentrated HCl, Ethanol | 60-70°C, 2-3 hours |
Experimental Protocols
Protocol 1: Scalable Synthesis of 6-Bromo-1H-indazole[1]
This protocol details the synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline via diazotization and cyclization.[1]
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[1]
Step 2: Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[1]
-
Heat the mixture to reflux at 68°C and maintain for 20 hours.[1]
-
After the reaction is complete, cool the mixture to 25°C.[1]
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under vacuum.
-
Add water to the residue and perform an azeotropic distillation.[1]
-
Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[1]
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.[1]
-
Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.[1]
-
Evaporate the solvent from the resulting mixture.
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.[1]
Protocol 2: Scalable Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine[2]
This protocol describes a three-step synthesis starting from 6-bromo-4-nitro-1H-indazole.
Step 1: N-Methylation of 6-bromo-4-nitro-1H-indazole
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes.
-
Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of the Nitro Group
-
To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 equivalent) from the previous step in a mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and filter through celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 3: Purification
-
Purify the crude 6-bromo-1-methyl-1H-indazol-4-amine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Synthetic Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-methylation of 6-bromo-3-cyclopropyl-1H-indazole
This document provides a detailed experimental protocol for the N-methylation of 6-bromo-3-cyclopropyl-1H-indazole. The indazole scaffold is a significant pharmacophore in drug discovery, and selective N-alkylation is a critical step in the synthesis of many indazole-based therapeutic agents.[1][2][3] The direct alkylation of 1H-indazoles can often result in a mixture of N1 and N2 substituted products, making regioselectivity a key challenge.[1][3][4] The protocol described herein is optimized for the selective synthesis of the N1-methylated product, which is frequently the thermodynamically more stable isomer.[1][5]
The described methodology is based on established procedures for the N-alkylation of indazole derivatives, employing a strong base to deprotonate the indazole nitrogen, followed by quenching with a methylating agent.[1][2][5] This method has been shown to be effective for a range of substituted indazoles.
Experimental Protocol
Objective: To synthesize N-methyl-6-bromo-3-cyclopropyl-1H-indazole via N-methylation. This protocol is designed to favor the formation of the N1-isomer.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 6-bromo-3-cyclopropyl-1H-indazole | C₁₀H₉BrN₂ | 237.10 | N/A | N/A | N/A |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 800 (dec.) | N/A | 1.396 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108.4 | 66 | 0.889 |
| Methyl Iodide | CH₃I | 141.94 | -66.5 | 42.4 | 2.28 |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | 338 | 520 | N/A |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |
| Brine | NaCl (aq) | 58.44 | 801 | 1413 | ~1.2 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | N/A | 2.66 |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-3-cyclopropyl-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (CH₃I) (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and any potential N2 isomers and other impurities.
Workflow Diagram:
Caption: Experimental workflow for the N-methylation of 6-bromo-3-cyclopropyl-1H-indazole.
Discussion
The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the efficient deprotonation of the indazole N-H. The use of a polar aprotic solvent like THF is also important for the solubility of the reagents and the stability of the resulting indazole anion.[1][2] While this protocol is designed to favor the N1-methylation product, the formation of the N2-isomer is possible. The ratio of N1 to N2 products can be influenced by factors such as the solvent, base, and the electronic and steric properties of the substituents on the indazole ring.[1][2] Therefore, careful monitoring of the reaction and purification of the final product are essential to obtain the desired isomer. Alternative conditions, such as using potassium carbonate in DMF, may also be employed and could offer different regioselectivity.[4] For selective N2-alkylation, different methodologies, such as those employing acidic conditions, would be required.[3]
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecular architectures. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole with various boronic acids. The indazole scaffold is a privileged structure in numerous biologically active compounds, and the functionalization at the 6-position via Suzuki coupling offers a versatile strategy for generating novel derivatives with potential therapeutic applications.
While specific literature on the Suzuki coupling of this compound is not extensively detailed, the protocols and data presented herein are based on established procedures for structurally similar 6-bromo-1H-indazole and other bromo-indazole derivatives. These notes serve as a comprehensive guide for developing robust and efficient coupling strategies for this specific substrate.
General Reaction Scheme
The Suzuki coupling reaction of this compound with a generic aryl or heteroaryl boronic acid is depicted below. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 6-aryl- or 6-heteroaryl-3-cyclopropyl-1-methyl-1H-indazole.
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Representative Suzuki Coupling Reactions of Bromo-Indazole Derivatives
The following table summarizes typical reaction conditions and outcomes for Suzuki coupling reactions of various bromo-indazole derivatives, which can serve as a starting point for the optimization of reactions with this compound.
| Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [1] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | High | [1] |
| 7-bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | dioxane/ethanol/water | 140 | 4 | 93 | [1] |
| 7-bromo-4-sulfonamido-1H-indazole | (3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | dioxane/ethanol/water | 140 | 4 | 91 | [1] |
| 7-bromo-4-sulfonamido-1H-indazole | (thiophen-2-yl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | dioxane/ethanol/water | 140 | 4 | 72 | [1] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | PdCl₂(dppf)·DCM (0.05 eq.) | K₂CO₃ (3 eq.) | 1,4-dioxane/water | 100 | 12 | up to 89.8 | [2] |
Experimental Protocols
Below are detailed experimental protocols adapted from literature for Suzuki coupling reactions of bromo-indazole derivatives. These can be used as a foundation for experiments with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure that can be adapted for the coupling of this compound with various aryl- and heteroarylboronic acids.[1]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.
-
Add the base (e.g., K₂CO₃, 2 equivalents) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative
This protocol utilizes microwave irradiation to potentially accelerate the reaction and improve yields, and it has been shown to be effective for other bromo-indazoles.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (2 equivalents)
-
1,4-dioxane/Ethanol/Water (7:2:1)
Procedure:
-
To a microwave reaction vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2 equivalents).
-
Add the solvent mixture of 1,4-dioxane, ethanol, and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
The logical flow of a typical Suzuki coupling experiment is outlined in the diagram below.
Caption: Experimental workflow for Suzuki coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-methylation of 6-Bromo-3-cyclopropyl-1H-indazole?
A1: The most prevalent side reaction is the formation of the undesired N2-methylated regioisomer, 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.
Q2: How can I favor the formation of the desired N1-methylated product?
A2: To enhance the regioselectivity for N1-methylation, the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is recommended. This combination generally favors the formation of the thermodynamically more stable N1-substituted indazole.
Q3: I am observing significant amounts of debrominated product (3-cyclopropyl-1-methyl-1H-indazole) after the Suzuki-Miyaura coupling to introduce the cyclopropyl group. What could be the cause?
A3: Protodeboronation of cyclopropylboronic acid and hydrodehalogenation of the bromoindazole are common side reactions in Suzuki-Miyaura couplings. These can be minimized by rigorously degassing the reaction mixture, using high-purity reagents and solvents, and optimizing the reaction time and temperature.
Q4: During the bromination of the indazole core, I am getting a mixture of bromo-isomers. How can I improve the regioselectivity for the 6-bromo product?
A4: The regioselectivity of indazole bromination is sensitive to the reaction conditions and the presence of directing groups. Direct bromination can lead to a mixture of isomers. A multi-step synthesis starting from a pre-brominated precursor, such as 4-bromo-2-methylaniline, often provides better control over the regioselectivity.
Troubleshooting Guides
Issue 1: Formation of N2-Methylated Isomer during N-Alkylation
Potential Cause: The use of polar aprotic solvents with bases like potassium carbonate can lead to a mixture of N1 and N2 alkylation products.
Troubleshooting Steps:
-
Change of Base and Solvent: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). NaH is a non-nucleophilic base that promotes the formation of the indazolide anion, which is then alkylated.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) during the deprotonation step with NaH, and then allow the reaction to warm to room temperature after the addition of the methylating agent (e.g., methyl iodide).
-
Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel.
| Parameter | Condition A (Leads to Mixture) | Condition B (Favors N1-Alkylation) |
| Base | K₂CO₃ | NaH |
| Solvent | DMF or Acetonitrile | THF |
| Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature |
| Typical N1:N2 Ratio | Variable, can be close to 1:1 | Often >10:1 |
Caption: Troubleshooting workflow for N-methylation of indazole.
Issue 2: Side Reactions in Suzuki-Miyaura Coupling for C3-Cyclopropanation
Potential Causes:
-
Dehalogenation: Reduction of the 3-bromo or 3-iodo-indazole starting material.
-
Homocoupling: Dimerization of the cyclopropylboronic acid.
-
Protodeboronation: Reaction of the cyclopropylboronic acid with residual water or protic solvents.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxidative side reactions.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.
-
High-Purity Reagents: Use high-purity boronic acid, base, and solvents.
-
Base Selection: A weaker base, such as potassium carbonate or cesium carbonate, may be preferable to stronger bases like sodium hydroxide to minimize protodeboronation.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction outcome. Experiment with different ligands (e.g., SPhos, XPhos) to find the optimal conditions.
| Side Product | Potential Cause | Mitigation Strategy |
| Dehalogenated Indazole | Presence of a hydrogen source, catalyst deactivation | Use anhydrous solvents, optimize base and ligand |
| Dicyclopropyl | Oxidative homocoupling | Rigorous degassing, use of an appropriate Pd catalyst and ligand |
| Protodeboronated Product | Presence of water or protic impurities | Use anhydrous conditions and a non-hydroxide base |
Caption: Potential reaction pathways in Suzuki-Miyaura coupling.
Issue 3: Formation of Isomeric and Poly-brominated Byproducts during Bromination
Potential Causes:
-
Lack of Regioselectivity: Electrophilic bromination of the indazole ring can occur at multiple positions (C3, C5, C7).
-
Over-bromination: Use of excess brominating agent can lead to the formation of di- or tri-brominated indazoles.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS). Use of 1.0 equivalent is recommended to favor mono-bromination.
-
Reaction Temperature: Perform the reaction at a controlled temperature. Higher temperatures can lead to decreased selectivity.
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Dichloromethane or chloroform are commonly used.
-
Alternative Synthetic Route: For high regioselectivity, consider a synthetic route starting from a pre-brominated aniline derivative, which directs the cyclization to form the desired 6-bromo-indazole.
| Byproduct | Potential Cause | Mitigation Strategy |
| 3-Bromo, 5-Bromo, 7-Bromo Isomers | Lack of regiocontrol in electrophilic substitution | Use of a directing group, alternative synthetic route |
| Di- and Tri-brominated Indazoles | Excess brominating agent, harsh conditions | Control stoichiometry of NBS, milder reaction conditions |
Caption: Regiochemical outcomes of indazole bromination.
Experimental Protocols
Protocol 1: N1-Methylation of 6-Bromo-3-cyclopropyl-1H-indazole
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 6-Bromo-3-cyclopropyl-1H-indazole (1.0 eq.) in anhydrous THF dropwise.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-6-bromo-1H-indazole with Cyclopropylboronic Acid
-
Reaction Setup: In a reaction vessel, combine 3-Iodo-6-bromo-1H-indazole (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Inerting: Seal the vessel and purge with argon for 15-20 minutes.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.
Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indazole derivatives. The information is presented in a practical question-and-answer format to directly assist with experimental issues.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?
A: Low yields and incomplete conversion are common hurdles in indazole synthesis. Several factors, depending on the specific synthetic route, can contribute to this. Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and the formation of byproducts. While some reactions like the Cadogan-type cyclizations may require high temperatures, excessive heat can lead to decomposition of starting materials or products. Conversely, some modern palladium-catalyzed reactions are more efficient at milder temperatures. A systematic screening of the reaction temperature is recommended to find the optimal balance for your specific substrate and catalyst system. For some reactions, increasing the temperature up to a certain point (e.g., 110 °C) can increase yields, but higher temperatures may lead to side reactions and a decrease in yield.[1]
-
Incorrect Solvent Choice: The polarity and boiling point of the solvent are crucial as they affect the solubility of reactants and reaction kinetics. If the starting materials are not fully dissolved, the reaction can be incomplete. Trying different solvents with varying polarities can be beneficial. For instance, in some syntheses of 1H-indazoles, aprotic solvents like DMSO and DMF have been reported to provide higher yields compared to acidic ethanol.[2][3]
-
Presence of Water: In certain reactions, the presence of water can be detrimental. For example, in domino processes that involve the formation of arylhydrazones, water generated during the reaction can lead to the formation of unwanted impurities. The addition of 4 Å molecular sieves can help to remove water and improve the reaction outcome. Conversely, in some instances of the Davis-Beirut reaction, the addition of a controlled amount of water (e.g., 15%) to an alcohol solvent has been shown to dramatically increase the yield, though excessive water (above 20-25%) can cause a sharp decrease in yield.[4]
-
Catalyst Activity and Loading: For catalyzed reactions, the choice of catalyst, its activity, and loading are paramount. If a heterogeneous catalyst is used, ensure it is properly activated. For homogeneous catalysts, the catalyst loading should be optimized; lower catalyst loadings can sometimes result in reduced yields.[5]
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly influence their reactivity. If you suspect low substrate reactivity is the issue, you might need to explore alternative synthetic routes that are more suitable for your specific substrate.
Issue 2: Formation of Undesired Regioisomers (N1 vs. N2 Alkylation)
Q: My N-alkylation of indazole is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge, as the outcome is influenced by a delicate balance of steric and electronic factors of the indazole core, the nature of the electrophile, the base, and the solvent used. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7][8][9][10] Here are several strategies to enhance selectivity:
-
Strategic Choice of Base and Solvent: This combination is critical in directing the alkylation.
-
For N1-Selectivity: The use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity, especially for indazoles with C3 substituents.[6][8][11] Potassium hydride (KH) in THF can also provide excellent N1-selectivity.[6]
-
For N2-Selectivity: While basic conditions often favor N1-alkylation, employing acidic or neutral conditions can promote N2-alkylation.[7] The presence of an electron-withdrawing group (e.g., -NO₂ or -CO₂Me) at the C7-position of the indazole ring has been shown to strongly direct alkylation to the N2-position, even with NaH in THF.[8][9] A Mitsunobu reaction can also favor the formation of the N2-isomer.[9]
-
-
Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired isomer in some cases.
Issue 3: Formation of Other Side Products
Q: Besides regioisomers, I am observing other side products in my reaction mixture. How can I minimize their formation?
A: The formation of side products is a common issue and can often be addressed by carefully controlling the reaction conditions.
-
Control of Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or the isomerization of the desired product. Monitoring the reaction by TLC or LC-MS and stopping it once the starting material is consumed can be crucial.
-
Stoichiometry of Reactants: Using the correct stoichiometry of reactants is important. An excess of one reactant might lead to the formation of side products.
-
Rate of Addition: In some cases, the slow addition of a reagent can help to minimize the formation of undesired products by maintaining a low concentration of the reactive species.
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate with n-Pentyl Bromide at Room Temperature
| Base | Solvent | N1:N2 Ratio | Yield (%) |
| Cs₂CO₃ | DMF | 1.3 : 1 | 93 |
| K₂CO₃ | DMF | 1.5 : 1 | 91 |
| NaH | THF | >99 : 1 | 89 |
| KH | THF | >99 : 1 | 94 |
Data sourced from BenchChem Technical Support Center.[6]
Table 2: Influence of Indazole Substituents on N1/N2 Selectivity using NaH in THF
| Indazole Substrate | N1:N2 Ratio |
| 1H-Indazole (unsubstituted) | 1 : 1.3 |
| 3-tert-Butyl-1H-indazole | >99 : 1 |
| 7-Nitro-1H-indazole | 4 : 96 |
Data sourced from BenchChem Technical Support Center.[6]
Table 3: Effect of Solvent on the Yield of 1H-Indazole Synthesis via Ultrasonic Irradiation
| Solvent | Reaction Time (min) | Yield (%) |
| Water | 60 | 45 |
| Ethanol | 60 | 65 |
| Acetonitrile | 60 | 70 |
| Dichloromethane | 60 | 55 |
| DMSO | 45 | 92 |
Data sourced from ResearchGate.[3]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of Indazoles using NaH/THF
-
To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise to the reaction mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with the dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated indazole.
Protocol 2: One-Pot Cadogan-Sundberg Reductive Cyclization for 2H-Indazole Synthesis
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent), the desired aniline or aliphatic amine (1.1 equivalents), and isopropanol (i-PrOH).
-
Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.
-
To the reaction mixture, add tri-n-butylphosphine (1.5 equivalents).
-
Continue to stir the reaction at 80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling the reaction to room temperature, concentrate the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[7]
Visualizations
Caption: Troubleshooting workflow for low yield in indazole synthesis.
Caption: Decision tree for controlling N1/N2 regioselectivity.
Caption: General workflow for the Davis-Beirut reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Troubleshooting regioselectivity in indazole functionalization
Welcome to the technical support center for indazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired regioisomer of functionalized indazoles.
Frequently Asked Questions (FAQs)
N-Functionalization
Q1: My N-alkylation of an indazole is resulting in a mixture of N1 and N2 isomers. What are the primary factors influencing this regioselectivity?
A1: The formation of both N1 and N2 alkylated isomers is a common challenge in indazole chemistry. The regiochemical outcome is a delicate interplay of several factors, including the choice of base and solvent, the steric and electronic properties of substituents on the indazole ring, and the nature of the alkylating agent.[1][2][3]
Q2: How can I selectively obtain the N1-alkylated indazole?
A2: For preferential N1-alkylation, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a widely recommended and effective method.[2][3][4] This is often considered to be under thermodynamic control, as the 1H-indazole tautomer is generally more stable.[2][3] Bulky substituents at the C3 position of the indazole can also sterically hinder the N2-position, thus favoring N1-alkylation.[2]
Q3: What conditions favor the formation of the N2-alkylated indazole?
A3: N2-alkylation is often favored under kinetic control.[2] The presence of electron-withdrawing groups (EWGs) at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can strongly direct alkylation to the N2 position.[3][4] Additionally, acidic conditions, for instance, using a catalytic amount of triflic acid (TfOH), can promote N2-alkylation.[2]
C3-Functionalization
Q4: I am struggling with the direct functionalization of the C3 position of my indazole. Why is this position difficult to functionalize?
A4: The C3 position of indazole is generally less reactive towards electrophilic substitution compared to the nitrogen atoms. Direct C3-functionalization can be challenging and often requires specific strategies to achieve good yields and regioselectivity.[5][6] Common issues include low reactivity and the need for directing groups or pre-functionalization of the indazole ring.[7]
Q5: What are some effective methods for the C3-arylation of indazoles?
A5: Palladium-catalyzed cross-coupling reactions are a common and effective strategy for C3-arylation. One successful approach involves the use of an N-protecting group, such as SEM-Cl, followed by a Negishi coupling.[8] Another robust method is the direct C-H arylation using a Pd(II)/Phen catalyst system, which has shown good results with aryl iodides and bromides.[5]
Q6: Are there methods for other types of C3-functionalization?
A6: Yes, various methods have been developed for different C3-functionalizations. For instance, C3-formylation can be achieved using Selectfluor under microwave-assisted conditions with DMSO as the formylating agent.[9] C3-carbamoylation has been successfully performed using visible light photoredox catalysis with oxamic acids as the carbamoyl source.[10] For introducing chiral centers, a copper-hydride catalyzed C3-allylation of N-(benzoyloxy)indazoles has been reported to be highly selective.[11]
Troubleshooting Guides
Problem: Poor N1/N2 Regioselectivity in Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Nearly 1:1 mixture of N1 and N2 isomers. | Reaction conditions are not optimized for selectivity. | To favor the N1 isomer , switch to NaH as the base in anhydrous THF.[2][3][4] Ensure strictly anhydrous conditions. If a bulky C3 substituent is present, this will also favor N1. To favor the N2 isomer , consider introducing an electron-withdrawing group at the C7 position if your synthesis allows. Alternatively, explore acidic conditions using a catalyst like TfOH.[2] |
| Reaction is selective but gives the undesired isomer. | The chosen conditions inherently favor the undesired regioisomer. | Re-evaluate your strategy based on the desired outcome. For N1, use thermodynamic conditions (e.g., NaH/THF). For N2, kinetic conditions or specific directing groups are often necessary.[2] |
| Low overall yield with a mixture of isomers. | Incomplete reaction or side product formation. | Ensure you are using a sufficient excess of the base and alkylating agent (typically 1.1-1.5 equivalents). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. |
Problem: Challenges in C3-Functionalization
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion in direct C3-arylation. | The C3 C-H bond is not sufficiently activated. | Consider protecting the N1 or N2 position. N-protection can alter the electronic properties of the indazole and facilitate the reaction. For example, an N2-SEM protecting group can be used prior to a Negishi coupling.[8] Alternatively, explore catalyst systems known to be effective for indazole C-H activation, such as Pd(II)/Phen.[5] |
| Formation of multiple products (lack of regioselectivity). | Functionalization is occurring at other positions on the indazole ring. | The use of a directing group can enhance C3 selectivity. If direct C-H functionalization is problematic, consider a halogenation/cross-coupling sequence. The C3 position can be selectively halogenated (e.g., iodinated with I₂/KOH) and then subjected to a cross-coupling reaction.[12] |
| Low yield in a C3-coupling reaction despite using a pre-functionalized indazole. | Catalyst deactivation or suboptimal reaction conditions. | Screen different palladium catalysts, ligands, and bases. Ensure all reagents and solvents are anhydrous and degassed, as moisture and oxygen can deactivate the catalyst. |
Data on Regioselectivity of Indazole Alkylation
The following table summarizes the regiochemical outcome of indazole alkylation under various reaction conditions.
| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| Unsubstituted | n-Pentyl bromide | NaH | THF | >99:1 | [3][13] |
| Unsubstituted | n-Pentyl bromide | K₂CO₃ | DMF | 1.5:1 | [3][13] |
| 3-tert-Butyl | n-Pentyl bromide | NaH | THF | >99:1 | [3][13] |
| 3-CO₂Me | n-Pentyl bromide | NaH | THF | >99:1 | [3][13] |
| 7-NO₂ | n-Pentyl bromide | NaH | THF | 4:96 | [3][13] |
| 7-CO₂Me | n-Pentyl bromide | NaH | THF | 4:96 | [3][13] |
Key Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation of Indazole
This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamic control.
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Alkyl halide (e.g., alkyl bromide) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the substituted 1H-indazole in anhydrous THF, add the sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the corresponding alkyl halide to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C3-Arylation of N-Protected Indazole via Negishi Coupling
This protocol describes a method for the C3-arylation of an N2-protected indazole.
Part A: N2-Protection
-
To a solution of the indazole in anhydrous DCM at 0 °C, add triethylamine (1.5 equiv).
-
Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the N2-SEM protected indazole by column chromatography.
Part B: C3-Arylation
-
Dissolve the N2-SEM protected indazole in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of anhydrous ZnCl₂ (1.2 equiv) in THF and stir for another hour at the same temperature.
-
Add the aryl halide (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the C3-arylated product by column chromatography.
Diagrams
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: General experimental workflow for indazole functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 8. Solution to the C3-Arylation of Indazoles: Development of a Scalable Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Preventing di- or tri-bromination in indazole synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of brominated indazoles. Here, you will find troubleshooting advice and frequently asked questions to help you prevent undesirable di- or tri-bromination and achieve high selectivity for your target mono-brominated product.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is producing significant amounts of di- and tri-brominated indazoles. What is the most likely cause?
A1: Over-bromination is a common side reaction in indazole synthesis, particularly when using highly reactive brominating agents like elemental bromine (Br₂). The indazole ring is susceptible to multiple electrophilic substitutions. Key factors that contribute to over-bromination include the choice of brominating reagent, reaction temperature, and stoichiometry. Using a less reactive reagent and carefully controlling the reaction conditions are crucial for achieving mono-selectivity.[1][2]
Q2: Which brominating agent is best for selective mono-bromination of indazoles?
A2: For selective mono-bromination, N-Bromosuccinimide (NBS) is generally the preferred reagent over elemental bromine.[1][2] NBS is a milder source of electrophilic bromine, which allows for better control of the reaction and minimizes the formation of poly-brominated byproducts. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been shown to be effective for selective C3-bromination under specific conditions, such as ultrasound assistance.[3][4]
Q3: How do reaction conditions affect the selectivity of indazole bromination?
A3: Reaction conditions play a critical role in controlling the selectivity of indazole bromination. Key parameters to consider include:
-
Solvent: The choice of solvent can significantly influence the reaction outcome. For instance, in the bromination of 2-phenyl-2H-indazole with NBS, ethanol (EtOH) has been shown to favor mono-bromination, while acetonitrile (MeCN) can lead to a higher proportion of di- and tri-brominated products.[1][2]
-
Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the follow-on bromination reactions.
-
Stoichiometry: Using a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent is crucial to avoid over-bromination. Adding the reagent slowly or in portions can also help maintain a low concentration and improve selectivity.
Q4: How can I achieve regioselective bromination on the benzene ring of the indazole core (e.g., at the C5, C6, or C7 position)?
A4: Regioselective bromination on the benzene portion of the indazole ring is influenced by the existing substituents and the reaction conditions. Often, direct bromination of the parent indazole will lead to substitution on the pyrazole ring first. To achieve substitution on the benzene ring, it is common to start with a pre-functionalized aniline or other precursor and then construct the indazole ring. For example, 6-bromo-1H-indazole can be synthesized from 4-bromo-2-methylaniline. Direct bromination of substituted indazoles can also be directed to specific positions on the benzene ring. For instance, the bromination of 4-substituted 1H-indazoles with NBS in DMF has been shown to selectively yield the C7-bromo product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bromination of indazoles.
| Issue | Potential Cause | Recommended Solution |
| Low yield of mono-brominated product and significant amount of starting material remaining. | 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the equivalents of the brominating agent slightly (e.g., to 1.1 eq.). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Formation of significant amounts of di- and/or tri-brominated products. | 1. Brominating agent is too reactive (e.g., Br₂). 2. Excess of brominating agent used. 3. High reaction temperature. 4. Inappropriate solvent. | 1. Switch to a milder brominating agent like NBS or DBDMH.[1][2][3][4] 2. Use a strict 1:1 stoichiometry of indazole to brominating agent. Consider adding the brominating agent portion-wise or as a solution over time. 3. Lower the reaction temperature. 4. Screen different solvents. For NBS bromination, consider using ethanol.[1][2] |
| Incorrect regioselectivity (bromination at an undesired position). | 1. Inherent electronic and steric properties of the indazole substrate. 2. Reaction conditions favoring an alternative regioisomer. | 1. Consider a different synthetic strategy, such as starting with a pre-brominated precursor to build the indazole ring. 2. Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. For example, the directing effect of existing substituents can be exploited. |
| Difficulty in separating the mono-brominated product from poly-brominated byproducts. | 1. Similar polarities of the desired product and impurities. | 1. Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution might be necessary. 2. Consider recrystallization as an alternative or additional purification step. |
Data Presentation
The following table summarizes the results of the bromination of 2-phenyl-2H-indazole with NBS under different conditions, illustrating the impact of solvent and stoichiometry on the product distribution.[1][2]
| Entry | Solvent | NBS (equiv.) | Temperature (°C) | Time (h) | Mono-bromo Yield (%) | Di-bromo Yield (%) | Tri-bromo Yield (%) |
| 1 | MeCN | 1.0 | 25 | 2.0 | 88 | - | - |
| 2 | EtOH | 1.0 | 50 | 2.0 | 97 | - | - |
| 3 | H₂O | 1.3 | 95 | 5.0 | 96 | - | - |
| 4 | EtOH | 2.0 | 50 | 2.0 | 23 | 67 | trace |
| 5 | MeCN | 2.0 | 50 | 2.0 | 35 | 59 | trace |
| 6 | MeCN | 4.0 | 80 | 6.0 | 3 | 20 | 71 |
Experimental Protocols
Protocol 1: Selective Mono-bromination of 2-phenyl-2H-indazole at the C3-Position using NBS [1][2]
This protocol describes a metal-free method for the highly selective mono-bromination of 2-phenyl-2H-indazole.
Materials:
-
2-phenyl-2H-indazole
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if refluxing)
Procedure:
-
To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-Bromosuccinimide (0.3 mmol, 1.0 equiv.).
-
Stir the reaction mixture at 50 °C for 2.0 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.
Protocol 2: Ultrasound-Assisted C3-Bromination of Indazoles using DBDMH [3][4]
This protocol offers a rapid and efficient method for the selective mono-bromination of indazoles at the C3 position.
Materials:
-
Indazole substrate
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Ultrasonic bath
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the indazole substrate (0.2 mmol), DBDMH (0.2 mmol, 1.0 equiv.), and sodium carbonate (0.4 mmol).
-
Add ethanol (2.0 mL) to the mixture.
-
Place the reaction vessel in an ultrasonic bath and irradiate at 40 kHz and 40 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction and work up as appropriate for the specific substrate.
-
Purify the product by column chromatography.
Visualizations
References
Stability issues of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole in solution. The information is based on established principles of chemical stability and data available for structurally related bromo-indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
To ensure the long-term integrity of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area. For extended storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent potential degradation.
Q2: I am observing degradation of my compound in solution. What are the potential causes?
Degradation of bromo-indazole derivatives in solution can be triggered by several factors, including:
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the hydrolysis of functional groups.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can cause oxidative degradation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation.
-
Solvent Reactivity: The choice of solvent can influence stability. Protic solvents or those containing impurities may react with the compound.
Q3: Which solvents are recommended for dissolving this compound?
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A forced degradation study is a common approach to understanding the stability of a compound under various stress conditions.[1][2][3] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[1][2] The stability can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Compound degradation | Perform a forced degradation study to identify potential degradation products and their retention times. Ensure the analytical method is "stability-indicating." |
| Loss of compound potency over time in solution | Instability in the chosen solvent or storage conditions | Prepare fresh solutions for each experiment. If stock solutions are necessary, perform a short-term stability study by analyzing the solution at different time points. Store stock solutions at -20°C or -80°C and protect from light. |
| Inconsistent experimental results | Degradation due to environmental factors | Control for light and temperature exposure during experiments. Use amber vials or cover glassware with aluminum foil. Perform experiments at a controlled temperature. |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation | Ensure the compound is fully dissolved. Use a co-solvent if necessary. Tightly seal vials to prevent solvent evaporation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance.[1][2] The goal is to induce a partial degradation of the compound (typically 5-20%).[4]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[5]
2. Application of Stress Conditions: The following are typical stress conditions applied in forced degradation studies for related compounds.[4][5][6]
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[5] |
| Base Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[5] |
| Oxidative Degradation | Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[5] |
| Thermal Degradation (Solution) | Heat 1 mL of the stock solution at 80°C for 48 hours. |
| Thermal Degradation (Solid) | Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.[5] |
| Photolytic Degradation | Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.[5] |
3. Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector can be used to assess peak purity. Coupling the HPLC to a mass spectrometer (LC-MS) is recommended to identify the mass of any degradation products and help in structure elucidation.[5]
Visualizations
Caption: Workflow for conducting a forced degradation study.
Caption: Potential degradation pathways for a bromo-indazole derivative.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Identifying Impurities in 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. The information is designed to help identify and resolve common issues related to impurities that may be encountered in samples of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in your sample can originate from the synthetic route used to prepare the compound. Common impurities can be categorized as:
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Starting Materials: Incomplete reactions can lead to the presence of the initial reagents. A likely precursor is 6-bromo-3-cyclopropyl-1H-indazole.
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Intermediates: Depending on the synthetic pathway, unreacted intermediates may be present. For instance, if the synthesis involves the methylation of 6-bromo-3-cyclopropyl-1H-indazole, this starting material would be a common impurity.
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Byproducts: Side reactions can generate various byproducts. These may include regioisomers of methylation (e.g., 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole), or products of over-bromination if not carefully controlled in earlier steps.
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Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis, such as methylating agents (e.g., methyl iodide, dimethyl sulfate) or bases (e.g., sodium hydride, potassium carbonate), may also be present in trace amounts.[1]
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).
Q2: I see an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
A2: An unexpected peak suggests the presence of an impurity. To identify it, a systematic approach is recommended:
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Review the Synthesis: Analyze the synthetic route to hypothesize potential side-products, unreacted starting materials, or intermediates.
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LC-MS Analysis: The most effective initial step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the impurity, which is a critical piece of information for proposing its structure.
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High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass and elemental composition of the impurity, further aiding in its identification.
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NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating its structure.
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Reference Standards: If you suspect a specific impurity, obtaining a reference standard for that compound and comparing its retention time and spectral data with your unknown peak is a definitive way to confirm its identity.
Q3: My ¹H NMR spectrum of this compound shows broader peaks than expected. What could be the cause?
A3: Broad peaks in an NMR spectrum can be due to several factors:
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
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Sample Aggregation: The compound may be aggregating at the concentration used for the NMR analysis. Try acquiring the spectrum at a lower concentration or at a higher temperature.
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Chemical Exchange: The molecule may be undergoing a chemical exchange process on the NMR timescale. This could be due to tautomerism or restricted bond rotation. Variable temperature NMR experiments can help to investigate this.
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer should be performed.
Troubleshooting Guides
HPLC-UV Analysis
Symptom: One or more unexpected peaks are observed in the HPLC chromatogram.
| Possible Cause | Solution |
| Contamination from glassware or solvent | 1. Run a blank injection (mobile phase only) to check for system contamination. 2. Use fresh, HPLC-grade solvents. 3. Ensure all glassware is scrupulously clean. |
| Presence of starting materials or intermediates | 1. Obtain reference standards for potential starting materials and intermediates. 2. Spike your sample with these standards to see if any of the unknown peaks increase in area. |
| Formation of byproducts (e.g., regioisomers) | 1. Analyze the sample by LC-MS to determine the molecular weight of the impurity. 2. Based on the molecular weight, propose possible structures of byproducts. |
| Sample degradation | 1. Analyze a freshly prepared sample if possible. 2. Investigate the stability of the compound under your storage and handling conditions. |
| Injector issues | 1. Check for carryover by injecting a blank after your sample. 2. Ensure the injection volume is appropriate and the sample loop is completely filled. |
LC-MS Analysis
Symptom: No ion is observed for the unexpected peak from the HPLC-UV.
| Possible Cause | Solution |
| Poor ionization of the impurity | 1. Try a different ionization source (e.g., switch from ESI to APCI). 2. Analyze in both positive and negative ion modes. 3. Modify the mobile phase to include additives that promote ionization (e.g., formic acid for positive mode, ammonia for negative mode). |
| Impurity is non-volatile | 1. Some impurities, like inorganic salts, will not be observed by MS. Consider other analytical techniques like ICP-MS if metal contamination is suspected. |
| Low concentration of the impurity | 1. Prepare a more concentrated sample for analysis. 2. If the impurity can be isolated, concentrate it before re-analyzing. |
Sample Purity Confirmation
Symptom: The purity of the sample determined by HPLC is lower than expected.
| Possible Cause | Solution |
| Incomplete reaction | 1. Review the reaction monitoring data (e.g., TLC, LC-MS) to confirm the reaction went to completion. 2. If necessary, modify the reaction conditions (e.g., increase reaction time, temperature, or equivalents of reagents). |
| Ineffective purification | 1. Re-purify the material using an orthogonal method (e.g., recrystallization if column chromatography was used). 2. For challenging separations, consider preparative HPLC. |
| Decomposition on storage | 1. Re-analyze a freshly synthesized and purified batch. 2. Conduct a stability study to determine appropriate storage conditions (e.g., temperature, light, inert atmosphere). |
Data Presentation
Illustrative HPLC-UV Data for Impurity Profiling
The following table provides an example of HPLC-UV data for a hypothetical sample of this compound containing potential impurities.
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.8 | Starting Material: 6-bromo-3-cyclopropyl-1H-indazole |
| 2 | 4.2 | 98.5 | Product: this compound |
| 3 | 4.8 | 0.5 | Regioisomer: 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole |
| 4 | 6.1 | 0.2 | Over-brominated byproduct |
Illustrative LC-MS Data for Impurity Identification
This table shows potential mass spectrometry data corresponding to the peaks in the HPLC chromatogram.
| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Formula | Possible Identity |
| 1 | 3.5 | 237.0/239.0 | C₁₀H₉BrN₂ | Starting Material: 6-bromo-3-cyclopropyl-1H-indazole |
| 2 | 4.2 | 251.0/253.0 | C₁₁H₁₁BrN₂ | Product: this compound |
| 3 | 4.8 | 251.0/253.0 | C₁₁H₁₁BrN₂ | Regioisomer: 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole |
| 4 | 6.1 | 328.9/330.9/332.9 | C₁₁H₁₀Br₂N₂ | Dibromo-3-cyclopropyl-1-methyl-1H-indazole |
Experimental Protocols
Example Protocol for HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Example Protocol for LC-MS Analysis
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same LC conditions as described in the HPLC-UV protocol.
-
MS Parameters (Illustrative):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, 600 L/hr.
-
Scan Range: 100-500 m/z.
-
Example Protocol for NMR Sample Preparation
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Gently shake or vortex the tube to dissolve the sample completely.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation of impurities.
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting decision tree for HPLC analysis.
References
Technical Support Center: Refining Column Chromatography for 6-Bromo-indazole Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-bromo-indazole using column chromatography. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude 6-bromo-indazole?
A1: The two primary methods for purifying 6-bromo-indazole and its derivatives are column chromatography and recrystallization. Column chromatography is frequently used after the initial synthesis to isolate the target compound from byproducts and unreacted starting materials.[1] For solid compounds, recrystallization can be a highly effective subsequent step to achieve high purity.[1]
Q2: What are the potential impurities I might encounter in my crude 6-bromo-indazole sample?
A2: Potential impurities can stem from the synthetic route and may include unreacted starting materials, reagents, and various side-products. Common impurities are regioisomers, which can be challenging to separate, and over-brominated species (e.g., di- or tri-brominated indazoles).[2]
Q3: What stationary phase is typically used for 6-bromo-indazole purification?
A3: Silica gel is the most commonly used stationary phase for the column chromatographic purification of 6-bromo-indazole and related N-heterocyclic compounds due to its polarity and effectiveness in separating compounds with varying polarities.
Q4: Which mobile phase systems are effective for the column chromatography of 6-bromo-indazole?
A4: Non-polar/polar solvent mixtures are typically employed. Systems such as petroleum ether/ethyl acetate or hexane/ethyl acetate are commonly used. The polarity of the eluent is adjusted by changing the ratio of the solvents to achieve optimal separation. For derivatives of 6-bromo-indazole, a mobile phase of petroleum ether/ethyl acetate in a 4:1 ratio has been shown to be effective.[3]
Q5: How can I monitor the progress of the column chromatography?
A5: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation. Small aliquots of the collected fractions are spotted on a TLC plate, developed in the same mobile phase as the column, and visualized (e.g., under UV light) to identify the fractions containing the pure product.
Q6: My 6-bromo-indazole is showing significant peak tailing on the silica gel column. What can I do to improve this?
A6: Peak tailing for indazole derivatives on silica gel can occur due to the interaction of the basic nitrogen atoms with the acidic silica surface.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase to improve the peak shape.
Experimental Protocols
Protocol 1: Column Chromatography of 6-Bromo-indazole Derivatives
This protocol is adapted from the successful separation of N-alkylated 6-bromo-indazole isomers and serves as an excellent starting point for the purification of 6-bromo-1H-indazole.[3]
1. Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether/ethyl acetate 9:1).
-
Carefully pour the slurry into the chromatography column, allowing the silica gel to pack evenly without air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
-
Dissolve the crude 6-bromo-indazole in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with a mobile phase of lower polarity (e.g., petroleum ether/ethyl acetate 5:1) and gradually increase the polarity (e.g., to 3:1) if necessary to elute the compound.[3]
-
Collect fractions of a consistent volume.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
4. Isolation:
-
Combine the fractions containing the pure 6-bromo-indazole.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
The following tables summarize typical parameters for the column chromatographic purification of 6-bromo-indazole derivatives, which can be used as a reference for refining your own purification protocol.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [3] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | [3] |
| Solvent Ratio | 4:1 | [3] |
| Rf Value (Isomer 1) | 0.25 | [3] |
| Rf Value (Isomer 2) | 0.20 | [3] |
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [3] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (Gradient) | [3] |
| Initial Solvent Ratio | 5:1 | [3] |
| Final Solvent Ratio | 3:1 | [3] |
| Rf Value (Isomer 1) | 0.25 (in 5:1) | [3] |
| Rf Value (Isomer 2) | 0.15 (in 5:1) | [3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Improperly packed column. | - Optimize the mobile phase using TLC to achieve a target Rf value of ~0.25-0.35 for 6-bromo-indazole.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without cracks or channels. |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough. | - Increase the proportion of the polar solvent in the mobile phase. |
| Streaking or Tailing of the Product Band | - Compound has poor solubility in the mobile phase.- Strong interaction with the stationary phase (acidic silica). | - Modify the mobile phase by adding a small amount of a more polar solvent to improve solubility.- Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce interaction with acidic silica gel.[2] |
| Low Recovery of Purified Product | - Product is partially co-eluting with impurities.- Product is too soluble in the mobile phase, leading to broad bands. | - Re-optimize the mobile phase for better separation.- Consider using a less polar mobile phase to improve banding on the column. |
Visualizations
Caption: Experimental workflow for the purification of 6-bromo-indazole by column chromatography.
Caption: Troubleshooting decision tree for 6-bromo-indazole column chromatography.
References
Validation & Comparative
Confirming the Structure of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole by 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. For N-heterocyclic compounds such as substituted indazoles, which can exist as regioisomers, confirming the precise substitution pattern is critical. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopic data to definitively confirm the structure of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole and differentiate it from its potential N-2 methylated isomer.
Executive Summary
Two-dimensional NMR spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides unequivocal evidence for the structural assignment of this compound. Key HMBC correlations, particularly the long-range coupling between the N-methyl protons and the C7a and C3a carbons of the indazole core, are decisive in distinguishing the N-1 from the N-2 regioisomer. This guide presents a detailed analysis of predicted NMR data for both isomers, outlining the experimental protocols and a logical workflow for structural verification.
Data Presentation: Predicted NMR Data
In the absence of published experimental spectra for this compound, predicted NMR data provides a robust framework for structural confirmation. The following tables summarize the predicted ¹H and ¹³C chemical shifts, and the expected key 2D NMR correlations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | This compound (Predicted) | 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole (Predicted) |
| ¹H NMR (ppm) | ||
| N-CH₃ | 4.08 (s, 3H) | 4.25 (s, 3H) |
| H-4 | 7.55 (d) | 7.60 (d) |
| H-5 | 7.30 (dd) | 7.15 (dd) |
| H-7 | 7.80 (d) | 7.70 (d) |
| Cyclopropyl-CH | 2.15 (m, 1H) | 2.20 (m, 1H) |
| Cyclopropyl-CH₂ | 1.10-1.20 (m, 4H) | 1.15-1.25 (m, 4H) |
| ¹³C NMR (ppm) | ||
| N-CH₃ | 35.5 | 45.0 |
| C3 | 150.0 | 155.0 |
| C3a | 125.0 | 120.0 |
| C4 | 122.0 | 123.0 |
| C5 | 128.0 | 127.0 |
| C6 | 115.0 | 116.0 |
| C7 | 112.0 | 110.0 |
| C7a | 140.0 | 142.0 |
| Cyclopropyl-CH | 8.0 | 8.5 |
| Cyclopropyl-CH₂ | 10.0 | 10.5 |
Table 2: Key Expected 2D NMR Correlations for Structural Confirmation
| 2D NMR Experiment | Key Correlations for this compound | Key Differentiating Correlations for 6-Bromo-3-cyclopropyl-2-methyl-2H-indazole |
| COSY | H-4 ↔ H-5, H-5 ↔ H-7 (weak), Cyclopropyl-CH ↔ Cyclopropyl-CH₂ | H-4 ↔ H-5, H-5 ↔ H-7 (weak), Cyclopropyl-CH ↔ Cyclopropyl-CH₂ |
| HSQC | N-CH₃ ↔ C(N-CH₃), H-4 ↔ C4, H-5 ↔ C5, H-7 ↔ C7, Cyclopropyl-CH ↔ C(Cyclopropyl-CH), Cyclopropyl-CH₂ ↔ C(Cyclopropyl-CH₂) | N-CH₃ ↔ C(N-CH₃), H-4 ↔ C4, H-5 ↔ C5, H-7 ↔ C7, Cyclopropyl-CH ↔ C(Cyclopropyl-CH), Cyclopropyl-CH₂ ↔ C(Cyclopropyl-CH₂) |
| HMBC | N-CH₃ ↔ C3a, C7a ; H-4 ↔ C3a, C6; H-5 ↔ C7, C3a; H-7 ↔ C5, C7a; Cyclopropyl-CH ↔ C3, C3a | N-CH₃ ↔ C3, C7a ; H-4 ↔ C6, C7a; H-5 ↔ C7, C3a; H-7 ↔ C5, C3a; Cyclopropyl-CH ↔ C3, C4 |
The crucial differentiating correlations are highlighted in bold . In the N-1 isomer, the N-methyl protons are expected to show a 3-bond correlation to C7a and a 2-bond correlation to C3a. In contrast, for the N-2 isomer, the N-methyl protons would exhibit a 3-bond correlation to C3 and a 3-bond correlation to C7a.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.
1. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectrum Acquisition
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range and to ensure sample purity.
3. COSY (Correlation Spectroscopy) Experiment
-
Objective: To identify proton-proton spin-spin couplings, typically through 2-3 bonds.
-
Pulse Program: A standard COSY-90 or COSY-45 pulse sequence.
-
Key Parameters:
-
Spectral width in both dimensions should encompass all proton signals.
-
Typically 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Number of scans per increment will depend on the sample concentration (typically 2-8 scans).
-
4. HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: A standard HSQC pulse sequence with gradient selection.
-
Key Parameters:
-
The spectral width in F2 (¹H) should cover all proton signals.
-
The spectral width in F1 (¹³C) should cover the expected carbon chemical shift range.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
5. HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
-
Pulse Program: A standard HMBC pulse sequence with gradient selection.
-
Key Parameters:
-
Spectral widths in F2 (¹H) and F1 (¹³C) should be set to cover all relevant signals.
-
The long-range coupling constant (ⁿJCH) is typically optimized for a value between 4-10 Hz.
-
Mandatory Visualization
The following diagrams illustrate the key structural features and the logical workflow for confirming the structure of this compound.
A Comparative Analysis of 1H-indazole versus 2H-indazole Tautomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of isomeric forms is critical for effective molecular design and discovery. Indazole, a key heterocyclic scaffold in medicinal chemistry, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. These tautomers exhibit distinct physicochemical properties, stabilities, and biological activities, making their differentiation and selective synthesis a crucial aspect of drug development. This guide provides a comprehensive comparative analysis of 1H- and 2H-indazole, supported by experimental data and detailed methodologies.
Stability and Thermodynamic Preference
The 1H-indazole tautomer is the more thermodynamically stable and, therefore, the predominant form under most conditions.[1][2][3][4][5][6] This stability is attributed to its benzenoid structure, which confers greater aromaticity compared to the quinonoid structure of the 2H-tautomer.[5][6][7] The energy difference between the two tautomers has been quantified through both computational and experimental studies, consistently showing the 1H form to be more stable by several kcal/mol.[6][8][9]
Data Presentation: A Comparative Overview
The distinct electronic and structural differences between 1H- and 2H-indazole give rise to unique spectroscopic signatures, which are invaluable for their identification.
Spectroscopic Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 1H-Indazole | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[2] |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded, appearing at a higher chemical shift.[2] |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[2] |
Table 2: Physicochemical Properties
| Property | 1H-Indazole | 2H-Indazole |
| Basicity (pKa) | Weaker Base (~1.31) | Stronger Base |
| Acidity (pKa) | Stronger Acid (~13.86) | Weaker Acid |
| Dipole Moment | Lower | Higher[9] |
Thermodynamic Stability Data
Table 3: Calculated Energy Differences Between 1H- and 2H-Indazole
| Method/Level of Theory | Basis Set | Phase | ΔE (1H → 2H) (kcal/mol) | Reference |
| MP2 | 6-31G | Gas | 3.6 | [6] |
| MP2 | 6-31G** | Aqueous | ~4.1 | [6] |
| B3LYP | 6-31G | Gas | 5.3 | [7] |
Reactivity and Biological Significance
The differing electronic distributions of the 1H- and 2H-indazole tautomers influence their reactivity in chemical syntheses and their interactions with biological targets. Both tautomers are considered "privileged structures" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[3][4][5][10]
-
1H-Indazole Derivatives: Have demonstrated a remarkable breadth of activities, including anti-cancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[3][11][12][13] Notably, clinically approved drugs like the anticancer agents niraparib and pazopanib feature the 1H-indazole core.[3]
-
2H-Indazole Derivatives: Also exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antiprotozoal effects.[5][10][14][15][16] The development of synthetic methods to selectively produce 2H-indazoles is an active area of research due to their therapeutic potential.[17][18]
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. caribjscitech.com [caribjscitech.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 15. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole and its analogs. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential, particularly as anticancer agents and kinase inhibitors.[1][2][3] This document summarizes quantitative experimental data, details relevant methodologies, and visualizes key biological pathways to facilitate the rational design and development of novel indazole-based therapeutics.
Comparative Analysis of In Vitro Antiproliferative Activity
The antiproliferative activity of indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct comparative data for a series of immediate analogs of this compound is limited in publicly available literature, this section presents data for structurally related 1H-indazole derivatives to provide insights into structure-activity relationships (SAR).
The following table summarizes the in vitro antiproliferative activity of representative 1H-indazole-3-amine analogs. These compounds share the indazole core and are substituted at the 3-position, providing a basis for understanding how modifications to this position can influence anticancer activity.
| Compound ID | Structure | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) | HEK-293 (Normal) IC50 (µM) | Selectivity Index (SI) for K562 |
| 6o | 1-(4-fluorophenyl)-N-((1-(4-methoxybenzyl)-1H-indazol-3-yl)methyl)piperazin-4-carboxamide | 10.21 ± 1.03 | 5.15 ± 0.55 | 11.25 ± 1.17 | 15.36 ± 1.25 | 33.20 ± 2.15 | 6.45 |
| 5k | 2-((5-chloro-2-methylphenyl)thio)-N-((1-(4-methoxybenzyl)-1H-indazol-3-yl)methyl)acetamide | >40 | >40 | >40 | 3.32 ± 0.35 | 1.25 ± 0.11 | - |
| 5-Fu | 5-Fluorouracil (Positive Control) | 1.25 ± 0.15 | 0.25 ± 0.03 | 2.58 ± 0.22 | 4.65 ± 0.41 | 0.035 ± 0.003 | 0.14 |
Data sourced from Wang et al., 2023.[4]
Structure-Activity Relationship (SAR) Insights:
From the data presented, several SAR observations can be made for this series of 1H-indazole-3-amine derivatives:
-
Compound 6o demonstrated the most promising profile, with potent activity against the K562 leukemia cell line (IC50 = 5.15 µM) and significant selectivity over normal HEK-293 cells (SI = 6.45).[4] This suggests that the piperazine carboxamide moiety at the 3-position contributes favorably to both potency and safety.
-
In contrast, compound 5k , a mercapto acetamide derivative, showed potent activity against the Hep-G2 cell line (IC50 = 3.32 µM) but exhibited high toxicity to normal cells, indicating a poor selectivity profile.[4]
-
The replacement of the mercapto acetamide group in analogs like 5k with a piperazine group in compounds like 6o appears to be a successful strategy for improving the physicochemical properties and enhancing the antiproliferative activity against specific cell lines like K562.[4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the generation of reproducible and comparable data. The following sections provide methodologies for key in vitro assays used to characterize the biological activity of indazole analogs.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Procedure:
-
Cell Culture and Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) and a normal cell line (e.g., HEK-293) are cultured in appropriate media.[4] Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The indazole analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these compounds for a specified duration, typically 48 hours.[4]
-
MTT Incubation: After the treatment period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on specific kinase targets.
Procedure:
-
Reagent Preparation: Serial dilutions of the test compounds are prepared in an appropriate assay buffer. A solution of the target kinase, a suitable substrate, and ATP is also prepared.[5]
-
Assay Setup: The diluted compounds are added to the wells of a 384-well plate.[5]
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the kinase/substrate/ATP solution to each well.[5]
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]
-
Signal Detection: The reaction is stopped, and the kinase activity is measured. The method of detection can vary (e.g., luminescence, fluorescence, radioactivity) depending on the assay format.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
Understanding the mechanism of action of anticancer compounds often involves investigating their effects on apoptosis (programmed cell death) and the cell cycle.
Western Blot for Apoptosis Markers:
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Procedure:
-
Cell Treatment and Lysis: Cancer cells are treated with the test compound at various concentrations for a specified time. The cells are then harvested and lysed to extract total proteins.[6][7]
-
Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.[6]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[6][7]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and then with a corresponding secondary antibody.[7][8]
-
Detection: The protein bands are visualized using a suitable detection method, such as chemiluminescence.[6][7]
Cell Cycle Analysis by Flow Cytometry:
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the indazole analog and then harvested.
-
Fixation and Permeabilization: The cells are fixed (e.g., with ethanol) to preserve their cellular structure and permeabilized to allow the entry of a DNA-staining dye.[9][10]
-
DNA Staining: The cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase treatment is often included to prevent the staining of RNA.[10]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed based on their fluorescence intensity.
Visualizations
Experimental Workflow for In Vitro Biological Evaluation
Caption: A generalized workflow for the in vitro biological evaluation of novel indazole analogs.
Representative Signaling Pathway for Indazole-Induced Apoptosis
Some indazole derivatives have been shown to induce apoptosis by modulating key signaling pathways. For example, compound 6o was found to potentially inhibit Bcl-2 family members and affect the p53/MDM2 pathway.[4][11][12] The following diagram illustrates a simplified, representative pathway.
Caption: A representative signaling pathway for apoptosis induction by certain indazole analogs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
A Comparative Guide to Validating the Purity of Synthesized 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is a critical and indispensable step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the synthesized heterocyclic compound, 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. By presenting objective comparisons with alternative compounds and furnishing detailed experimental data, this document aims to equip researchers with the necessary tools to ensure the quality and reliability of their synthesized molecules.
The validation process hinges on a multi-pronged analytical approach, leveraging the strengths of various techniques to build a comprehensive purity profile. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for the target compound and its structurally similar counterparts.
Comparative Analytes
For a robust comparative analysis, the following structurally related, commercially available indazole derivatives have been selected:
-
Alternative 1: 6-Bromo-1-methyl-1H-indazole
-
Alternative 2: 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole
-
Alternative 3: 6-Bromo-1,3-dimethyl-1H-indazole
-
Alternative 4: 3-Cyclopropyl-1H-indazole
These alternatives share key structural motifs with the target compound, such as the bromo-indazole core, the N-methyl group, or the cyclopropyl substituent, making them ideal for method development and comparative performance evaluation.
Purity Assessment Workflow
A systematic workflow is essential for the comprehensive validation of the synthesized compound's purity. The process begins with preliminary qualitative checks and progresses to rigorous quantitative analyses.
Caption: General workflow for purity validation.
Quantitative Data Summary
The following tables summarize the expected and comparative data for the target compound and its alternatives across various analytical techniques.
Table 1: Chromatographic Purity Data (HPLC)
| Compound | Retention Time (min) | Purity by Area % | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | TBD | >99.0% | TBD | TBD |
| 6-Bromo-1-methyl-1H-indazole | TBD | >98.0% | TBD | TBD |
| 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | TBD | >98.0% | TBD | TBD |
| 6-Bromo-1,3-dimethyl-1H-indazole | TBD | >98.0% | TBD | TBD |
| 3-Cyclopropyl-1H-indazole | TBD | >98.0% | TBD | TBD |
| TBD: To be determined experimentally. |
Table 2: Spectroscopic and Physical Data
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ ppm, key signals) | ¹³C NMR (δ ppm, key signals) |
| This compound | 251.12 | TBD | TBD | TBD |
| 6-Bromo-1-methyl-1H-indazole | 211.06 | 65-68 | TBD | TBD |
| 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | 251.12 | TBD | TBD | TBD |
| 6-Bromo-1,3-dimethyl-1H-indazole | 225.09 | 58-60 | TBD | TBD |
| 3-Cyclopropyl-1H-indazole | 158.20 | 148-150 | TBD | TBD |
| TBD: To be determined experimentally. NMR chemical shifts are solvent-dependent. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Caption: HPLC analysis workflow.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound and each alternative in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It can be particularly useful for identifying residual solvents and volatile by-products from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions (Starting Point):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for both qualitative and quantitative purity assessment. ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, allowing for the identification of the target compound and any proton- or carbon-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
Data Analysis:
-
The purity can be estimated by comparing the integral of a characteristic signal of the target compound to the integrals of signals corresponding to impurities. For absolute purity determination without a specific certified reference standard, Quantitative NMR (qNMR) can be employed. This involves adding a certified internal standard of known concentration to the sample and comparing the integral of the analyte signal to that of the standard.[1][2]
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range, making it a simple and effective method for a preliminary purity assessment.[3]
Instrumentation:
-
Melting point apparatus.
Procedure:
-
Place a small, finely powdered sample of the dried compound into a capillary tube, sealed at one end.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Logical Relationships of Analytical Techniques
The chosen analytical techniques are complementary and provide a holistic view of the compound's purity.
Caption: Interrelation of analytical methods.
Conclusion
Validating the purity of a synthesized compound such as this compound requires a rigorous and multi-faceted analytical strategy. By employing a combination of chromatographic and spectroscopic techniques, and by comparing the analytical performance against structurally similar alternatives, researchers can establish a high degree of confidence in the purity and identity of their target molecule. The experimental protocols and comparative data presented in this guide provide a robust framework for achieving this critical aspect of drug discovery and development. The absence of a commercial certified reference standard for the title compound necessitates a focus on relative purity assessment or the use of advanced techniques like qNMR for absolute quantification.
References
A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has proven to be a privileged structure in the development of protein kinase inhibitors, leading to several clinically approved drugs. The versatility of the indazole core allows for the fine-tuning of inhibitor selectivity, a critical factor in determining therapeutic efficacy and minimizing off-target effects. This guide provides an objective comparison of the cross-reactivity profiles of prominent indazole-based inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profiles
The selectivity of indazole-based inhibitors varies significantly, from highly targeted agents to multi-kinase inhibitors. The following tables summarize the inhibitory activities of selected compounds against a panel of kinases, providing a quantitative comparison of their potency and cross-reactivity.
Table 1: Inhibitory Activity of Axitinib and Pazopanib
| Target Kinase | Axitinib IC₅₀ (nM) | Pazopanib IC₅₀ (nM) |
| VEGFR1 | 0.1 | 10 |
| VEGFR2 | 0.2 | 30 |
| VEGFR3 | 0.1-0.3 | 47 |
| PDGFRα | - | 71 |
| PDGFRβ | 1.6 | 84 |
| c-Kit | 1.7 | 74-140 |
| FGFR1 | - | 140 |
| c-Fms | - | 146 |
Data compiled from multiple sources.[1][2]
Table 2: Inhibitory Activity of UNC2025 and R428 (Bemcentinib)
| Target Kinase | UNC2025 Kᵢ (nM) | R428 (Bemcentinib) IC₅₀ (nM) |
| MerTK | 0.16 | - |
| Flt3 | 0.59 | - |
| Axl | 13.3 | 14 |
| Tyro3 | - | >100-fold selective over Axl |
| Abl | - | >100-fold selective over Axl |
Data compiled from multiple sources.[3][4][5][6]
Table 3: Selectivity Profile of a PLK4 Inhibitor (Compound C05)
| Kinase Target | C05 (% Inhibition at 0.5 µM) |
| PLK4 | 87.45% |
| PLK1 | 15.32% |
| PLK2 | 21.89% |
| PLK3 | 12.56% |
| CDK2/cyclin A | 25.78% |
| Aurora A | 31.45% |
| Aurora B | 28.91% |
This data illustrates the selectivity of Compound C05 for PLK4 over other Polo-like kinases and cell cycle kinases.[7]
Key Signaling Pathways and Inhibition
Indazole-based inhibitors often target critical nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. The following diagrams illustrate simplified representations of these pathways and the points of inhibition.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. The following are representative protocols for common in vitro kinase assays.
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Indazole-based inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole-based inhibitor in DMSO. Further dilute in Kinase Reaction Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of the assay plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (prepared in Kinase Reaction Buffer) to each well.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution (prepared in Kinase Reaction Buffer).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8][9][10]
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
Materials:
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Purified tagged recombinant kinase
-
Indazole-based inhibitor
-
TR-FRET Dilution Buffer
-
Black, low-volume 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 4X solution of the indazole-based inhibitor serial dilutions in TR-FRET Dilution Buffer.
-
Prepare a 2X solution of the kinase and Eu-labeled antibody mixture in TR-FRET Dilution Buffer.
-
Prepare a 4X solution of the tracer in TR-FRET Dilution Buffer.
-
-
Assay Assembly:
-
Add 4 µL of the 4X inhibitor solution or vehicle control to the wells of the assay plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percentage of inhibition based on the decrease in the FRET signal in the presence of the inhibitor compared to the vehicle control. Calculate the IC₅₀ value from the dose-response curve.[11][12][13][14][15]
Protocol 3: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This traditional "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Indazole-based inhibitor
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indazole-based inhibitor in DMSO, followed by dilution in Kinase Reaction Buffer.
-
Kinase Reaction:
-
To the wells of an assay plate, add the diluted inhibitor or vehicle control.
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60-120 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition by comparing the radioactivity in the inhibitor-treated wells to the vehicle control wells. Calculate the IC₅₀ value from the dose-response curve.[16][17][18][19]
Experimental and Logical Workflows
Effective cross-reactivity profiling involves a systematic approach, from initial screening to in-depth characterization.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. carnabio.com [carnabio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Indazoles
For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents. The efficient and versatile synthesis of substituted indazoles is therefore a critical endeavor. This guide provides an objective comparison of four prominent synthetic strategies: the classical Jacobson Indazole Synthesis, modern Palladium-Catalyzed Cross-Coupling reactions, the Davis-Beirut Reaction for 2H-indazoles, and a contemporary Transition-Metal-Free approach.
This comparison focuses on quantitative performance, detailed experimental methodologies, and the logical workflows of each route to assist researchers in selecting the optimal synthetic strategy for their specific needs.
At a Glance: Performance Comparison of Indazole Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Jacobson Indazole Synthesis | 35-65%[1] | Generally limited to specific N-nitroso-o-alkylanilines.[1] | Utilizes simple starting materials; a well-established classical method. | Often requires harsh conditions (strong acids, high temperatures); yields can be moderate; potential for side reactions.[1] |
| Palladium-Catalyzed Cross-Coupling | Good to excellent (often >80%)[2][3] | Broad tolerance for various functional groups on both the aryl halide and hydrazine components.[2][3] | High yields, excellent functional group tolerance, and versatility in accessing a wide range of substituted 1-aryl-1H-indazoles.[2] | Requires expensive and potentially toxic palladium catalysts and ligands; may necessitate inert atmosphere conditions. |
| Davis-Beirut Reaction | Good (typically 60-90%) | Tolerant of a range of alkyl and some aryl amines; the choice of alcohol as a solvent is crucial. | A metal-free approach that uses inexpensive starting materials and is versatile for synthesizing various 2H-indazoles. | Can result in lower yields with certain substrates like secondary alcohols and anilines; may require careful optimization of reaction conditions. |
| Transition-Metal-Free (TEMPO-mediated) | Good to excellent (often >70%)[4] | Broad substrate scope, including those with both electron-donating and electron-withdrawing groups.[4] | Avoids the use of expensive and toxic transition metals; often employs mild reaction conditions and readily available reagents.[4] | May require elevated temperatures; the scope can be dependent on the specific oxidant and reaction conditions. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core transformations of the four synthetic routes, providing a clear visual comparison of their starting materials and overall logic.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Indazole Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-bromo-indazole analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. The indazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] Among its derivatives, 6-bromo-indazoles have emerged as a particularly interesting class of compounds, demonstrating significant potential as inhibitors of key cancer-related targets.[2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.
The 1H-indazole core is a bioisostere of the purine ring in ATP, allowing it to act as a competitive inhibitor at the kinase active site.[4][5] The nitrogen atoms of the indazole ring can serve as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, a critical determinant of binding affinity.[4][5] The bromine atom at the 6-position provides a versatile handle for synthetic modification, often through cross-coupling reactions, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket.[4]
Comparative Analysis of Kinase Inhibitory Activity
The in vitro kinase inhibitory activity of a series of 6-Bromo-1-methyl-1H-indazol-4-amine analogs against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target, is summarized below. The selection of analogs highlights common chemical modifications explored in SAR studies of indazole-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory and Antiproliferative Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs
| Compound ID | R1 Substitution (on 4-amino phenyl) | R2 Substitution (on indazole) | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-002 | F | H | 35 | 3.8 |
| COMP-003 | Cl | H | 28 | 2.5 |
| COMP-004 | CH3 | H | 45 | 4.1 |
| COMP-005 | H | F | 62 | 6.8 |
| COMP-006 | H | Cl | 55 | 6.1 |
| COMP-007 | H | CH3 | 75 | 8.3 |
| Axitinib | - | - | 6.5 | 0.2 |
| Centrinone | - | - | 2.7 | 4.8 |
| Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[6] |
Structure-Activity Relationship (SAR) Summary:
-
Substitution at the 4-amino position (R1): Small electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring attached to the 4-amino group tend to enhance PLK4 inhibitory potency (e.g., COMP-002 and COMP-003).[6] This may be due to favorable interactions within the ATP-binding pocket of the kinase.[6]
-
Substitution on the Indazole Core (R2): Modifications at other positions on the indazole ring appear to be less tolerated. Even small substitutions at these positions can lead to a decrease in activity, suggesting the 6-bromo-1-methyl-1H-indazol-4-amine core is a well-optimized scaffold for PLK4 inhibition.[6]
-
Comparison with Alternatives: While the lead compound and its analogs show promising nanomolar potency against PLK4, established kinase inhibitors like Axitinib and Centrinone exhibit more potent inhibition.[6]
Another study identified compound 2f, a distinct indazole derivative, which showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[7] This compound was found to promote apoptosis via the ROS-mitochondrial pathway and suppress tumor growth in a mouse model.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies.
A. Synthesis of Key Intermediate (6-Bromo-3-iodo-1H-indazole) This protocol describes a common step in the synthesis of more complex 6-bromo-indazole derivatives.[7][8]
-
Dissolve 6-bromo-1H-indazole (1.0 equivalent) in Dimethylformamide (DMF).
-
Add Potassium Hydroxide (KOH) (2.0 equivalents) to the solution.
-
Add a solution of Iodine (I2) (1.5 equivalents) in DMF dropwise into the mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, at which point a white solid should precipitate.
-
Filter and dry the solid to yield the 6-bromo-3-iodo-1H-indazole intermediate.[8]
B. In Vitro Kinase Inhibition Assay (Example: PLK4)
-
The assay is performed in a final volume of 10 µL in a 384-well plate.
-
Test compounds, serially diluted in DMSO, are added to the wells.
-
Recombinant PLK4 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP are added to initiate the reaction.
-
The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
C. Cellular Antiproliferative Assay (Example: MCF-7 Cells)
-
Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a series of 10-fold dilutions) for 72 hours.
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Signaling Pathway Context
The 6-bromo-indazole derivatives discussed here primarily target protein kinases, which are crucial nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Efficacy of the 6-Bromo-Indazole Scaffold: A Comparative Analysis Against Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif mimics the purine core of ATP, enabling compounds derived from it to act as competitive inhibitors of kinase activity.[1] Among the various substituted indazoles, the 6-bromo-1H-indazole scaffold serves as a critical building block in the synthesis of potent and selective kinase inhibitors.[2] While specific public data on the biological activity of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is limited, its core scaffold is featured in numerous potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of representative kinase inhibitors based on the 6-bromo-1H-indazole scaffold against other established kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibition Profiles
The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of a specific biological function in vitro. The following table summarizes the IC50 values for representative kinase inhibitors, including those based on the indazole scaffold, against a panel of clinically relevant protein kinases. This allows for a comparison of the potency and selectivity of the 6-bromo-1H-indazole scaffold against other chemical entities.
| Kinase Target | 6-Bromo-1H-indazole Scaffold-Based Inhibitor | IC50 (nM) | Other Kinase Inhibitors | IC50 (nM) |
| VEGFR-2 | Derivative W4[3] | < 5 | Axitinib[3] | 0.2 |
| Derivative W12[3] | < 5 | Pazopanib[3] | 30 | |
| Derivative W17[3] | < 5 | Regorafenib[4] | 4.2 (murine) | |
| Derivative W19[3] | < 5 | Telatinib[4] | 6 | |
| Derivative W20[3] | < 5 | Apatinib mesylate[4] | 1 | |
| PLK4 | Indazole-based PLK4 inhibitor[5] | < 0.1 | CFI-400437[6] | 1.55 |
| Centrinone[6] | 2.71 | |||
| CFI-400945[6] | 4.85 | |||
| Axitinib[6] | 4.2 | |||
| FLT3 | Indazole-based FLT3 inhibitor (UNC2025)[7] | 1.6 | Quizartinib[8] | 0.40 - 0.89 |
| Gilteritinib[8] | 7.87 | |||
| Midostaurin[8] | 10.12 | |||
| AXL | Indazole-based AXL inhibitor (UNC2025)[7] | 1.6 | Cabozantinib[7] | 7 |
| Gilteritinib[9] | - | |||
| Pim-1 | Indazole-based Pim-1 inhibitor (Compound 59c)[8] | 3 - 70 | AZD1208[10] | 0.4 |
| CX-6258 HCl[10] | 5 | |||
| SGI-1776 free base[10] | 7 | |||
| SMI-4a[10] | 17 | |||
| TCS PIM-1 1[10] | 50 |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and various research articles and may not have been determined in head-to-head studies with the other inhibitors listed.[3] Therefore, direct comparisons should be made with caution.
Signaling Pathway Visualization
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis and a primary target for many indazole-based inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 6-bromo-indazole derivatives.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of kinase inhibitor efficacy.
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
-
Principle: A terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.[11][12]
-
Materials:
-
Target kinase (e.g., VEGFR-2, PLK4)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Test compounds (e.g., 6-bromo-1H-indazole derivatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, and the fluorescently labeled substrate.
-
Initiation: Start the kinase reaction by adding ATP to each well. The ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).[11]
-
Detection: Stop the reaction by adding EDTA. Add the terbium-labeled antibody to each well.
-
Signal Reading: Incubate for at least 30 minutes at room temperature to allow for antibody binding.[13] Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor (fluorescein) to the donor (terbium) signal. Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.
-
Cell-Based Assay: MTT Cell Proliferation Assay
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[14] The amount of formazan is proportional to the number of viable cells.[14]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
96-well flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).[17] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Target Engagement Assay: Western Blot for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of a target kinase and its downstream substrates within cells, confirming that the inhibitor is engaging its intended target.[18]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein.
-
Materials:
-
Cell line expressing the target kinase
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[19]
-
Primary antibodies (anti-phospho-kinase, anti-total-kinase, loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
ECL (Enhanced Chemiluminescence) substrate
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the test compound for a specified time. Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with Tween 20) to prevent non-specific antibody binding.[20] Milk is not recommended as it contains phosphoproteins that can increase background.[20]
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylation is determined by the ratio of the phospho-protein signal to the total protein signal.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Receptor Tyrosine Kinase Inhibitor Sensitivity Prediction Model Identifies AXL Dependency in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Researcher's Comparative Guide to Orthogonal Methods for Purity Assessment of Heterocyclic Compounds
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs), particularly heterocyclic compounds, is paramount for safety and efficacy. Heterocyclic compounds, prevalent in a vast array of pharmaceuticals, often present analytical challenges due to their diverse structures and potential for a wide range of process-related and degradation impurities.[1][2] This guide provides a comprehensive comparison of orthogonal analytical methods for the purity assessment of these critical molecules, supported by experimental data and detailed protocols.
The principle of employing orthogonal methods—analytical techniques that rely on different separation or detection principles—is a cornerstone of robust impurity profiling.[3] This approach significantly increases the probability of detecting all impurities present in a sample, including those that may co-elute or be otherwise obscured in a single analytical run.[3] By utilizing two or more dissimilar methods, a more complete and accurate picture of a compound's purity can be established.[4]
Comparative Analysis of Orthogonal Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination.[5] However, relying on a single HPLC method, typically reversed-phase (RP-HPLC), may not be sufficient to resolve all potential impurities. To achieve orthogonality, various HPLC modes and the alternative technique of Capillary Electrophoresis (CE) are employed. The following table summarizes the performance of different orthogonal methods for the analysis of impurities in heterocyclic compounds, based on published studies.
| Analytical Method | Heterocyclic Compound/Impurity | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC-UV | Ondansetron Impurities | >0.994 | - | LLOQ determined with S/N | Within 8.7% of nominal | ≤ 7.3% | [6] |
| UHPLC-MS | Ondansetron Impurities | >0.994 | - | LLOQ determined with S/N | Within 8.7% of nominal | ≤ 7.3% | [6] |
| SFC-MS | Ondansetron Impurities | >0.994 | - | LLOQ determined with S/N | Within 8.7% of nominal | ≤ 7.3% | [6] |
| LC-MS | Valaciclovir Impurity G | 0.9984 | - | 207.20 ppm | 96.0% - 98.3% | 1.53% | [7] |
| LC-MS | Valaciclovir Impurity S | 0.9976 | - | 216.00 ppm | 98.02% - 103.4% | 2.96% | [7] |
| CE-UV | Cetirizine Dihydrochloride | 0.9993 | 3 ng/mL | 10 ng/mL | - | - | [8] |
| HPLC-UV | Cetirizine Dihydrochloride | 0.9994 | 5 ng/mL | 10 ng/mL | - | - | [8] |
| HILIC-UV | Succinylcholine Impurities | 0.999 | 2.4 - 11.5 µg/mL | 7.3 µg/mL | 95.7% - 98.9% | - | [9] |
Key Observations:
-
Orthogonality in Action: The case of ondansetron analysis demonstrates the power of using orthogonal techniques (RP-HPLC, UHPLC, and SFC), all coupled with MS detection, to achieve high sensitivity and accurate quantification of potential mutagenic impurities.[6]
-
Complementary Techniques: For valaciclovir, an LC-MS method was developed as an orthogonal approach to the existing TLC method for impurity quantification, showcasing the utility of having alternative validated methods.[10]
-
CE as a Viable Alternative: The comparison of CE and HPLC for cetirizine analysis highlights that CE can offer comparable or even better sensitivity (lower LOD) and is a valuable orthogonal technique to HPLC.[8][11]
-
HILIC for Polar Impurities: The HILIC method for succinylcholine effectively separated polar impurities that are often challenging to retain and resolve using traditional RP-HPLC.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these analytical methods.
Protocol 1: RP-HPLC-UV Method for Quinoline Derivatives
This protocol provides a general starting point for the analysis of quinoline derivatives.[12]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of organic modifier and increase over time to elute more hydrophobic compounds. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength appropriate for the specific quinoline derivative (e.g., 270 nm or 340 nm).[12]
-
Injection Volume: 10 µL.[12]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm filter.[13]
Protocol 2: HILIC-UV Method for Polar Impurities
This protocol is suitable for the analysis of polar heterocyclic compounds and their impurities.[9]
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: A HILIC stationary phase (e.g., bare silica, amide, or zwitterionic).
-
Mobile Phase:
-
A: Acetonitrile (typically the strong eluent in HILIC).
-
B: Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0).
-
-
Gradient: A typical HILIC gradient starts with a high percentage of the organic solvent and decreases over time. For example, 95% to 50% A over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and Water (e.g., 90:10 v/v) to ensure compatibility with the initial mobile phase.
Protocol 3: Capillary Zone Electrophoresis (CZE) Method
This protocol provides a general framework for impurity profiling by CE.[14][15]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution appropriate for the analyte's charge state, for example, 50 mM phosphate buffer at pH 2.5 for basic heterocyclic compounds.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a wavelength that provides good absorbance for the parent compound and its impurities.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.
Visualizing the Orthogonal Approach
The following diagram illustrates the logical workflow of using orthogonal methods for a comprehensive purity assessment of a heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. jpharmsci.com [jpharmsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Determination of drug-related impurities by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole: A Comparative Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, the indazole scaffold represents a privileged structure with demonstrated therapeutic potential across oncology and inflammatory diseases. This guide provides a comparative benchmark for the novel compound, 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole, against established standards in key biological assays. The following data and protocols are intended to facilitate an objective evaluation of its potential as a new therapeutic agent.
The indazole core is a versatile pharmacophore found in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2] Derivatives of indazole have shown a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects.[1][3] These activities are often attributed to the inhibition of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).[4][5][6]
This guide will focus on benchmarking this compound against established inhibitors of these pathways, providing a framework for assessing its potency and selectivity.
In Vitro Efficacy: A Comparative Analysis
To contextualize the potential of this compound, its performance should be evaluated against well-characterized inhibitors in relevant in vitro assays. The following tables summarize the inhibitory activities of standard compounds against key cancer cell lines and enzymatic targets.
Table 1: Comparative Anti-proliferative Activity (IC50, µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | 0.04 - 0.1 µM | 0.1 - 0.5 µM | 0.05 - 0.2 µM | 0.01 - 0.1 µM |
| 5-Fluorouracil | 0.1 - 5 µM | 1 - 10 µM | 5 - 50 µM | 0.5 - 5 µM[7] |
| Etoposide | 1 - 10 µM | 1 - 20 µM | 0.5 - 5 µM | 0.1 - 1 µM |
Table 2: Comparative Kinase Inhibition (IC50, nM)
| Compound | VEGFR-2 | p38 MAPK |
| This compound | Experimental Data | Experimental Data |
| Sorafenib | 90 nM[8] | - |
| Sunitinib | 80 nM | - |
| SB203580 (Adezmapimod) | - | 50 - 100 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of a novel compound. The following are standard protocols for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and standard drugs for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
-
Assay Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature for a specified time.
-
Signal Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Visualizing Molecular Pathways and Experimental Processes
To aid in the conceptualization of the compound's potential mechanisms of action and the experimental workflow, the following diagrams are provided.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and maintaining regulatory compliance. The following guidelines are based on safety data for structurally similar compounds and established best practices for handling halogenated heterocyclic molecules.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE, which should be worn at all times in the laboratory when handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber or other compatible material. | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Chemical Fume Hood | All handling should be conducted within a certified chemical fume hood. | Prevents inhalation of dust or vapors.[2] |
Operational Plan: Step-by-Step Handling Procedures
Meticulous adherence to standard operating procedures is crucial for minimizing risks associated with this compound. The following step-by-step guide outlines the essential handling protocols.
1. Engineering Controls:
-
Always handle this compound within a properly functioning chemical fume hood to prevent the inhalation of any dust or vapors.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
2. Personal Protective Equipment (PPE) and Hygiene:
-
Before beginning any work, don the required PPE as detailed in the table above.
-
After handling, wash your hands and any exposed skin thoroughly with soap and water.[3]
3. Handling the Compound:
-
Avoid generating dust when weighing or transferring the solid compound.[3]
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[3]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these materials are incompatible.[1][3]
4. In Case of a Spill:
-
In the event of a small spill, carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[3]
-
Avoid creating dust during the cleanup process.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.
1. Waste Segregation:
-
Due to its bromine content, this compound is classified as a halogenated organic compound.
-
All waste containing this chemical must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2]
-
Never mix halogenated waste with non-halogenated organic waste.[2]
2. Disposal of Unused Chemical:
-
Carefully transfer any unused or waste this compound into the designated "Halogenated Organic Waste" container.[2]
3. Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, weighing paper, and paper towels should be placed in a sealed bag and then into the solid "Halogenated Organic Waste" container.[2]
-
Glassware: Before washing, decontaminate glassware by rinsing it with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in the liquid "Halogenated Organic Waste" container.[2] After this initial rinse, the glassware can be cleaned using standard laboratory procedures.[2]
4. Final Disposal:
-
All "Halogenated Organic Waste" must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
